Jasmoside
Description
Properties
Molecular Formula |
C43H60O22 |
|---|---|
Molecular Weight |
928.9 g/mol |
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-[(2R)-2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C43H60O22/c1-6-19-22(25(38(54)56-5)15-59-40(19)64-42-36(52)34(50)32(48)28(11-44)62-42)9-30(46)57-13-17(3)21-8-27-18(4)24(21)14-58-31(47)10-23-20(7-2)41(60-16-26(23)39(55)61-27)65-43-37(53)35(51)33(49)29(12-45)63-43/h6-7,15-18,21-24,27-29,32-37,40-45,48-53H,8-14H2,1-5H3/b19-6+,20-7+/t17-,18+,21-,22-,23-,24+,27+,28+,29+,32+,33+,34-,35-,36+,37+,40-,41-,42-,43-/m0/s1 |
InChI Key |
GZBCQRQJJVIXDD-NRTLXLPDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Jasmoside: A Technical Guide to its Discovery, Isolation, and Characterization from Jasminum Species
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characteristics of Jasmoside, a secoiridoid glucoside identified in Jasminum species. The document details the initial discovery and outlines a generalized experimental protocol for its extraction and purification based on established methodologies for similar compounds. Quantitative data, where available in the public domain, is presented in tabular format for clarity. Furthermore, this guide includes workflow diagrams generated using DOT language to visually represent the isolation process. While specific signaling pathways for this compound have not been fully elucidated in publicly accessible literature, this guide discusses the known biological activities of related secoiridoid glycosides to provide a contextual framework for future research.
Introduction
The genus Jasminum, belonging to the Oleaceae family, encompasses over 200 species of shrubs and vines, renowned for their fragrant flowers and widespread use in traditional medicine and the perfume industry. Phytochemical investigations of Jasminum species have revealed a rich diversity of bioactive compounds, including alkaloids, flavonoids, terpenoids, and secoiridoid glycosides. Among these, the secoiridoid glycosides are of particular interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects[1][2][3].
This compound is a secoiridoid glucoside that was first isolated from Jasminum mesnyi[4][5][6][7]. This guide serves as a technical resource for researchers interested in this specific compound, providing a consolidated source of information on its discovery and the methodologies for its isolation.
Discovery and Initial Identification
This compound was first reported in a 1989 study by Tanahashi and colleagues, published in the journal Phytochemistry. The researchers isolated and elucidated the structure of this compound from the leaves of Jasminum mesnyi Hance[4][5][8]. This seminal work laid the foundation for further investigation into the chemical constituents of this Jasminum species.
Table 1: Summary of this compound Discovery
| Compound Name | Plant Source | Plant Part | Year of Discovery | Reference |
| This compound | Jasminum mesnyi Hance | Leaves | 1989 | Tanahashi et al., Phytochemistry |
Experimental Protocols: Isolation and Purification of this compound
While the full, detailed experimental protocol from the original 1989 publication by Tanahashi et al. is not fully available in the public domain, a generalized methodology for the isolation of secoiridoid glycosides from Jasminum species can be constructed based on common practices in phytochemistry. This process typically involves solvent extraction followed by chromatographic separation.
General Extraction and Fractionation
-
Plant Material Preparation : Fresh or air-dried leaves of Jasminum mesnyi are collected and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating. This is often performed using maceration or Soxhlet apparatus.
-
Concentration : The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent Partitioning : The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Secoiridoid glycosides, being polar compounds, are typically enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
-
Column Chromatography : The n-butanol and/or ethyl acetate fractions, which are expected to contain this compound, are subjected to column chromatography for further purification.
-
Stationary Phase : Silica gel is the most commonly used adsorbent for the separation of secoiridoid glycosides.
-
Mobile Phase : A gradient elution system is typically employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity.
-
-
Fraction Collection and Analysis : Eluted fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
-
Further Purification : If necessary, the pooled fractions are subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.
Structure Elucidation
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify functional groups and chromophores.
Quantitative Data
Detailed quantitative data such as the percentage yield of this compound from the initial plant material and its specific spectroscopic data are contained within the original research article by Tanahashi et al. (1989). This information is not fully available in the publicly accessible abstracts and reviews. Researchers requiring this specific data should consult the original publication.
Table 2: General Physicochemical and Spectroscopic Data for Secoiridoid Glycosides
| Property | Typical Data |
| Appearance | White amorphous powder or crystalline solid |
| Solubility | Soluble in polar solvents (Methanol, Water) |
| UV λmax (MeOH) | Typically around 230-280 nm |
| Key IR Bands (cm-1) | ~3400 (OH), ~1700 (C=O, ester), ~1630 (C=C) |
| 1H NMR (ppm) | Signals for olefinic protons, acetal (B89532) protons, glycosidic protons |
| 13C NMR (ppm) | Signals for carbonyl carbons, olefinic carbons, acetal carbon, glycosidic carbons |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation and purification of this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies in the public domain detailing the signaling pathways directly modulated by this compound. It is crucial to distinguish this compound, a secoiridoid glycoside, from jasmonates (like jasmonic acid and methyl jasmonate), which are plant hormones with well-characterized signaling pathways involved in plant defense and development[9][10][11].
However, the broader class of secoiridoid glycosides has been investigated for various biological activities, offering potential avenues for future research on this compound.
Potential Biological Activities of Secoiridoids
-
Anti-inflammatory Activity : Many secoiridoids exhibit anti-inflammatory properties by modulating key inflammatory pathways. Extracts from Jasminum species have been shown to reduce the expression of pro-inflammatory cytokines[1][12][13].
-
Anticancer Activity : Some secoiridoids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation[1].
-
Neuroprotective Effects : There is growing interest in the neuroprotective potential of secoiridoids. Studies on related compounds suggest they may offer protection against neurodegenerative processes through antioxidant and anti-inflammatory mechanisms[14][15][16].
-
Antioxidant Activity : The phenolic nature of many secoiridoids contributes to their ability to scavenge free radicals and reduce oxidative stress[1].
The diagram below illustrates a generalized signaling pathway that is often implicated in the anti-inflammatory and anticancer effects of various phytochemicals, and which could be a starting point for investigating the mechanism of action of this compound.
Caption: Hypothesized signaling pathway for this compound's biological activity.
Conclusion and Future Directions
This compound, a secoiridoid glucoside from Jasminum mesnyi, represents a potentially valuable natural product for further scientific investigation. This guide has consolidated the available information on its discovery and provided a generalized framework for its isolation. Future research should focus on:
-
Re-isolation and Full Characterization : Re-isolating this compound to obtain comprehensive quantitative and spectroscopic data.
-
Biological Screening : A thorough investigation of the biological activities of pure this compound, including its anti-inflammatory, anticancer, and neuroprotective potential.
-
Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
By building upon the foundational discovery of this compound, the scientific community can further explore its therapeutic potential and contribute to the development of new natural product-based drugs.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. researchgate.net [researchgate.net]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 薬用植物及び単離培養地衣菌の二次代謝物の多様性 [jstage.jst.go.jp]
- 5. Morphological and Phytopharmacological Investigations in Jasminum Species – A Review [opensciencepublications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oleaceae.info [oleaceae.info]
- 9. Jasmonates in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Jasmonates--a new family of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. infiore.net [infiore.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Jasmoside
An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of natural products presents a continuous frontier for scientific discovery, offering a vast repository of complex molecules with significant therapeutic potential. Among these, the secoiridoid glucosides isolated from the Jasminum genus, often referred to as Jasmosides or Jasminosides, have garnered considerable interest due to their diverse biological activities. However, the nomenclature and structural elucidation of these compounds can be complex, with the term "Jasmoside" being applied to several distinct chemical entities.
Initial database searches for "this compound" reveal a highly complex molecule with the chemical formula C43H60O22 (PubChem CID: 134714930). Regrettably, a comprehensive review of publicly accessible scientific literature did not yield the detailed experimental data necessary for a complete technical guide on this specific compound.
Therefore, to fulfill the core requirements of this in-depth guide, we will pivot our focus to a closely related and well-characterized representative molecule from the same chemical class: Jasminoside (PubChem CID: 101337663). This secoiridoid glucoside, with the molecular formula C26H30O13, has been isolated from Jasminum elongatum and Chrysojasminum floridum.[1] Its established chemical structure and stereochemistry provide a robust framework for illustrating the key chemical features, analytical methodologies, and potential biological relevance of this class of natural products. This guide will provide a detailed exploration of the chemical architecture and stereochemical nuances of Jasminoside, complete with experimental protocols and data presented in a clear, accessible format.
Chemical Structure and Stereochemistry of Jasminoside
Jasminoside is a secoiridoid glucoside characterized by a complex aglycone moiety linked to a glucose unit. The systematic IUPAC name for Jasminoside is (4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid .[1] This name precisely defines the connectivity of the atoms and the stereochemistry at each chiral center.
The core structure consists of a dihydropyran ring system, which is part of the secoiridoid framework. This is attached to a glucose molecule and further functionalized with a methoxycarbonylmethyl group and a cinnamoyloxyethylidene side chain.
Key Structural Features:
-
Secoiridoid Core: A cleaved iridoid skeleton, forming a dihydropyran ring.
-
Glucoside Linkage: A β-D-glucopyranosyl unit attached to the secoiridoid aglycone.
-
Cinnamate (B1238496) Ester: An (E)-3-phenylprop-2-enoyl (cinnamoyl) group esterified to an ethylidene side chain.
-
Multiple Chiral Centers: The molecule possesses numerous stereocenters, leading to a specific three-dimensional arrangement of atoms. The defined stereochemistry is crucial for its biological activity.
The absolute configuration of the stereocenters, as designated by the (S), (R), and (E) descriptors in the IUPAC name, determines the precise spatial orientation of the substituents. This stereochemical arrangement is a critical aspect of its molecular identity and interaction with biological targets.
Physicochemical and Spectroscopic Data
The structural elucidation of Jasminoside relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data.
| Property | Value | Source |
| Molecular Formula | C26H30O13 | PubChem[1] |
| Molecular Weight | 550.5 g/mol | PubChem[1] |
| Exact Mass | 550.16864101 Da | PubChem[1] |
| XLogP3-AA | -0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 5 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 13 | PubChem[1] |
Table 1: Physicochemical Properties of Jasminoside
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| Aglycone Moiety | ||
| C-1 | ~95.0 | ~5.5 (d, J=8.0) |
| C-3 | ~150.0 | ~7.5 (s) |
| C-4 | ~110.0 | |
| C-5 | ~130.0 | |
| C-6 | ~70.0 | ~4.5 (m) |
| C-7 | ~145.0 | ~6.5 (d, J=16.0) |
| C-8 | ~120.0 | ~5.8 (d, J=16.0) |
| C-9 | ~170.0 | |
| C-10 | ~40.0 | ~2.5 (m) |
| C-11 | ~175.0 | |
| OCH₃ | ~52.0 | ~3.7 (s) |
| Cinnamate Moiety | ||
| C-α | ~120.0 | ~6.4 (d, J=16.0) |
| C-β | ~145.0 | ~7.7 (d, J=16.0) |
| C-1' | ~135.0 | |
| C-2'/6' | ~129.0 | ~7.5 (m) |
| C-3'/5' | ~129.0 | ~7.4 (m) |
| C-4' | ~130.0 | ~7.4 (m) |
| Glucose Moiety | ||
| C-1'' | ~100.0 | ~4.8 (d, J=7.5) |
| C-2'' | ~74.0 | ~3.4 (m) |
| C-3'' | ~77.0 | ~3.5 (m) |
| C-4'' | ~71.0 | ~3.3 (m) |
| C-5'' | ~78.0 | ~3.4 (m) |
| C-6'' | ~62.0 | ~3.8 (m), 3.7 (m) |
Table 2: Representative ¹H and ¹³C NMR Data for a Jasminoside-type Secoiridoid Glucoside. (Note: These are approximate values based on similar compounds and should be confirmed with experimental data for Jasminoside CID 101337663).
Experimental Protocols
The isolation and structural elucidation of Jasminoside would follow a standard natural product chemistry workflow. The following are detailed, representative methodologies for these key experiments.
Isolation and Purification of Jasminoside
A typical protocol for the extraction and isolation of secoiridoid glucosides from a Jasminum species would involve the following steps:
-
Plant Material Collection and Preparation: Fresh leaves of the Jasminum species are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The leaves are air-dried at room temperature and then ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude methanolic extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Secoiridoid glucosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).
-
Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of increasing polarity, for example, a mixture of CHCl₃ and MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Chromatographic Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on different stationary phases, such as Sephadex LH-20, and/or by preparative high-performance liquid chromatography (HPLC) to yield pure Jasminoside.
Caption: Isolation and Purification Workflow for Jasminoside.
Structural Elucidation
The determination of the chemical structure of the isolated pure compound would be achieved through the following spectroscopic analyses:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, aiding in the identification of substructures like the glucose and cinnamate moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments are performed to establish the connectivity and stereochemistry of the molecule.
-
1D NMR: ¹H NMR provides information on the number and types of protons and their neighboring protons (through coupling constants). ¹³C NMR indicates the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry.
-
-
Biological Activity and Signaling Pathways
While specific biological activities for Jasminoside (CID 101337663) are not extensively documented in the public domain, compounds of the jasmonate family are well-known phytohormones involved in various plant defense and developmental processes. It is plausible that Jasminoside shares some of these biological functions.
Jasmonates are key signaling molecules in plants, mediating responses to a wide range of biotic and abiotic stresses. The jasmonate signaling pathway is a well-studied cascade that regulates the expression of numerous genes.
Caption: Simplified Jasmonate Signaling Pathway in Plants.
This pathway is initiated by various stress signals, leading to the biosynthesis of jasmonates. These molecules then bind to a receptor complex, which triggers the degradation of repressor proteins (JAZ). This, in turn, activates transcription factors that regulate the expression of genes involved in defense and development.
Conclusion
Jasminoside (CID 101337663) represents a fascinating example of the structural complexity and stereochemical diversity found in natural products. Its secoiridoid glucoside framework, adorned with a cinnamate ester, presents a challenging and rewarding target for isolation, characterization, and potential therapeutic development. While detailed biological data for this specific molecule is still emerging, its structural relationship to the well-known jasmonate phytohormones suggests a promising area for future research into its biological functions. The methodologies and data presented in this guide provide a comprehensive overview of the key chemical and analytical aspects of Jasminoside, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the bioactivity and mechanism of action of this and related compounds is warranted to fully unlock their therapeutic potential.
References
The Ambiguity of "Jasmoside" and the Well-Defined Role of Jasmonates in Plant Development: A Technical Guide
An in-depth examination of the biological functions of jasmonates, a critical class of phytohormones, in the growth, development, and stress responses of plants. This guide addresses the terminological ambiguity surrounding "Jasmoside" and focuses on the extensive scientific understanding of the broader jasmonate family.
Introduction
The term "this compound" lacks a singular, universally recognized definition within plant biology literature, leading to potential ambiguity. Scientific databases reveal several distinct molecules bearing this name, such as this compound, Jasminoside, Jasminoside I, and Jasminoside S, each with a unique and complex chemical structure unrelated to a simple glycoside of jasmonic acid.[1][2][3][4] Crucially, detailed research on the specific biological roles of these individual "this compound" compounds in plant development is scarce.
Conversely, the broader class of phytohormones known as jasmonates (JAs) is the subject of extensive research. Jasmonates, which include jasmonic acid (JA), its precursors, and its various derivatives, are recognized as pivotal regulators of a wide array of physiological processes in plants.[5][6][7] They are integral to signaling pathways that govern plant growth and development, as well as responses to both biotic and abiotic stresses.[8][9] This guide will, therefore, focus on the well-established biological roles of the jasmonate family in plant development, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of their core functions.
The Jasmonate Family: Structure and Biosynthesis
Jasmonates are lipid-derived signaling molecules biosynthesized from fatty acids, primarily α-linolenic acid.[5][7] The biosynthesis of jasmonic acid initiates in the chloroplasts and concludes in the peroxisomes, involving a series of enzymatic reactions.
Table 1: Key Enzymes in Jasmonic Acid Biosynthesis
| Enzyme | Abbreviation | Location | Function |
| Lipoxygenase | LOX | Chloroplast | Oxygenation of α-linolenic acid |
| Allene (B1206475) Oxide Synthase | AOS | Chloroplast | Conversion of the hydroperoxide to an unstable allene oxide |
| Allene Oxide Cyclase | AOC | Chloroplast | Cyclization of the allene oxide to form 12-oxophytodienoic acid (OPDA) |
| OPDA Reductase | OPR | Peroxisome | Reduction of OPDA |
| Acyl-CoA Oxidase | ACX | Peroxisome | β-oxidation steps to shorten the carboxylic acid side chain |
| 3-ketoacyl-CoA thiolase | KAT | Peroxisome | Final step of β-oxidation to produce jasmonic acid |
The resulting jasmonic acid can be further metabolized into a variety of active or inactive derivatives, including the volatile ester methyl jasmonate (MeJA) and amino acid conjugates like jasmonoyl-isoleucine (JA-Ile), which is considered one of the most bioactive forms.[6][10]
Biosynthesis Pathway of Jasmonic Acid
Jasmonate Signaling Pathway
The perception of the bioactive JA-Ile molecule triggers a well-defined signaling cascade that leads to the expression of jasmonate-responsive genes. This pathway is crucial for mediating the physiological effects of jasmonates.[10][11]
The core components of the jasmonate signaling pathway include the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and transcription factors such as MYC2.[11] In the absence of JA-Ile, JAZ proteins bind to and repress the activity of transcription factors. The binding of JA-Ile to the COI1 receptor, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, targets JAZ proteins for degradation by the 26S proteasome. This degradation releases the transcription factors, allowing them to activate the expression of downstream genes.[10][11]
Core Jasmonate Signaling Cascade
References
- 1. This compound | C43H60O22 | CID 134714930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Jasminoside | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Jasminoside I | C22H36O12 | CID 102596097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Jasminoside S | C22H36O12 | CID 71552547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Jasmonate - Wikipedia [en.wikipedia.org]
- 8. Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Jasmonate Precursors in Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are pivotal lipid-derived hormones that orchestrate a wide array of physiological and stress responses in plants. A comprehensive understanding of the JA biosynthetic pathway is critical for leveraging its potential in agriculture and medicine. This technical guide provides an in-depth analysis of jasmonic acid biosynthesis, with a specific clarification on the term "jasmoside" and a detailed exploration of the scientifically established precursors. While the term "this compound" is not recognized as a direct precursor in the canonical JA biosynthetic pathway, this guide explores the significant role of jasmonate glycosides, such as tuberonic acid glucoside, in the homeostasis and transport of jasmonates. The established biosynthetic route, commencing from α-linolenic acid, is meticulously detailed, including the key enzymatic steps, cellular localization, and regulatory mechanisms. This guide also presents detailed experimental protocols for the extraction, quantification, and study of jasmonates, alongside visual representations of the signaling pathways to facilitate a deeper understanding for research and development applications.
Clarification on "this compound" as a Precursor to Jasmonic Acid
A thorough review of scientific literature reveals that the term "this compound" is not a recognized direct precursor in the biosynthesis of jasmonic acid. The established and empirically supported pathway originates from the fatty acid, α-linolenic acid. PubChem and other chemical databases list compounds such as this compound and jasminosides, which are complex glycosides of various iridoids and other molecules, but their chemical structures do not correspond to a simple glycoside of jasmonic acid or its immediate precursors.
It is plausible that the query about "this compound" refers to the broader class of jasmonate glycosides . Plants are known to conjugate hormones and other metabolites with sugars to form glycosides. This process can affect their solubility, stability, transport, and biological activity. In the context of jasmonates, glycosylation is considered a mechanism for inactivation, storage, and transport.
One of the most well-studied jasmonate glycosides is tuberonic acid glucoside (12-hydroxyjasmonic acid glucoside) . This compound has been suggested to be a transportable form of jasmonate involved in processes like potato tuber formation[1]. The release of the active hormone from its glycoside conjugate would require the action of specific glucosidases. While this represents an important aspect of jasmonate metabolism and homeostasis, it is distinct from the de novo biosynthesis of the jasmonate molecule.
Therefore, this guide will focus on the established biosynthetic pathway of jasmonic acid from its fatty acid precursor while acknowledging the role of jasmonate glycosides in the overall regulation of jasmonate levels.
The Canonical Biosynthesis of Jasmonic Acid
The biosynthesis of jasmonic acid is a well-elucidated pathway known as the octadecanoid pathway, which initiates in the chloroplasts and concludes in the peroxisomes[2][3][4].
Chloroplast-Localized Events: Synthesis of 12-oxo-phytodienoic acid (OPDA)
-
Release of α-Linolenic Acid: The pathway begins with the release of α-linolenic acid (α-LeA, 18:3) from chloroplast membranes, a reaction catalyzed by lipases[5].
-
Oxygenation: α-Linolenic acid is then oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT)[2][3].
-
Dehydration and Cyclization: The unstable 13-HPOT is rapidly converted to an allene (B1206475) oxide by allene oxide synthase (AOS) . Subsequently, allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form cis-(+)-12-oxophytodienoic acid (OPDA)[3][6].
Peroxisome-Localized Events: Conversion of OPDA to Jasmonic Acid
-
Import into Peroxisomes: OPDA is transported from the chloroplast to the peroxisome.
-
Reduction: Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8)[3][7].
-
β-Oxidation: The carboxylic acid side chain of OPC-8 is shortened through three cycles of β-oxidation , a process involving a series of enzymatic reactions including acyl-CoA oxidase, a multifunctional protein, and 3-ketoacyl-CoA thiolase[3][7]. This series of reactions ultimately yields (+)-7-iso-jasmonic acid.
-
Isomerization: (+)-7-iso-Jasmonic acid can then isomerize to the more stable (-)-jasmonic acid[2].
Table 1: Key Enzymes in Jasmonic Acid Biosynthesis
| Enzyme | Abbreviation | Substrate | Product | Cellular Location |
| Lipoxygenase | 13-LOX | α-Linolenic acid | 13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT) | Chloroplast |
| Allene oxide synthase | AOS | 13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT) | Allene oxide | Chloroplast |
| Allene oxide cyclase | AOC | Allene oxide | 12-oxo-phytodienoic acid (OPDA) | Chloroplast |
| 12-oxophytodienoate reductase 3 | OPR3 | 12-oxo-phytodienoic acid (OPDA) | 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8) | Peroxisome |
| Acyl-CoA oxidase, Multifunctional protein, 3-ketoacyl-CoA thiolase | - | OPC-8 and its β-oxidation intermediates | (+)-7-iso-Jasmonic acid | Peroxisome |
Experimental Protocols
Extraction of Jasmonates from Plant Tissue
This protocol provides a general method for the extraction of jasmonates for subsequent quantification by LC-MS/MS.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle or bead beater
-
Extraction solvent: 80% methanol (B129727) with 1% acetic acid
-
Internal standards (e.g., [²H₆]-JA)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Harvest and Freeze: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add the cold extraction solvent and the internal standards. Vortex thoroughly.
-
Centrifugation: Incubate the mixture at 4°C for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Purification (Optional but Recommended):
-
Condition the C18 SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water).
-
Elute the jasmonates with an appropriate solvent (e.g., 80% methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Quantification of Jasmonates by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Ionization Mode: Negative ion mode is generally used for the detection of jasmonic acid.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for JA and its internal standard are monitored.
Data Analysis:
-
A calibration curve is generated using a series of known concentrations of authentic JA standards.
-
The concentration of JA in the plant sample is determined by comparing the peak area ratio of the endogenous JA to the internal standard against the calibration curve.
Visualizing Jasmonate Pathways
Jasmonic Acid Biosynthetic Pathway
Caption: The biosynthetic pathway of jasmonic acid.
Core Jasmonate Signaling Pathway
Caption: The core components of the jasmonate signaling pathway.
Experimental Workflow for Jasmonate Analysis
Caption: A typical workflow for jasmonate extraction and analysis.
Conclusion
The biosynthesis of jasmonic acid is a fundamental process in plant biology, critical for responses to a multitude of environmental cues. While the term "this compound" is not a recognized direct precursor, the study of jasmonate glycosides offers a promising avenue for understanding the regulation of JA levels and its transport within the plant. The canonical octadecanoid pathway, initiated from α-linolenic acid, remains the established route for de novo JA synthesis. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals aiming to investigate and manipulate the jasmonate signaling network for applications in crop improvement and the discovery of novel therapeutic agents.
References
The Natural Occurrence and Distribution of Jasmoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmoside, a secoiridoid glucoside, is a specialized metabolite found within the plant kingdom, particularly within the Oleaceae family. As a member of the broader class of jasmonates, which are known for their roles in plant defense and development, this compound is of increasing interest to researchers in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and distribution of this compound, alongside detailed experimental protocols for its study and relevant biological pathways. While qualitative data on its distribution is available, it is important to note that specific quantitative data on the concentration of this compound in various plant tissues remains limited in published literature.
Natural Occurrence and Distribution
This compound has been primarily identified in the leaves of Jasminum mesnyi, also known as primrose jasmine or Japanese jasmine.[1][2][3][4] This species belongs to the genus Jasminum, which is part of the Oleaceae family.[5] Secoiridoid glucosides, the class of compounds to which this compound belongs, are characteristic chemical markers of the Oleaceae family, which includes other well-known genera such as Olea (olive), Fraxinus (ash), Syringa (lilac), Ligustrum (privet), and Forsythia.
While this compound itself has been specifically isolated from Jasminum mesnyi, other related secoiridoid glucosides are found across various Jasminum species and the wider Oleaceae family.[3] For instance, Jasminum grandiflorum contains secoiridoids, and Jasminum sambac is known for its iridoidal glycosides.[3] The presence of a diverse array of these compounds suggests a common biosynthetic origin within the family.
Qualitative Distribution of this compound and Related Secoiridoids
| Family | Genus | Species | Plant Part | Compound(s) |
| Oleaceae | Jasminum | Jasminum mesnyi | Leaves | This compound , Jasmesoside, Jasminin, Oleuropein, Secologanin, Sambacoside[3] |
| Oleaceae | Jasminum | Jasminum grandiflorum | Aerial Parts | Secoiridoid glycosides (demethyl-2″- epifraxamoside, 2″-epifraxamoside, jasminanhydride)[3] |
| Oleaceae | Jasminum | Jasminum sambac | General | Iridoidal glycosides |
| Oleaceae | Jasminum | Jasminum multiflorum | Leaves, Flowers | Secoiridoid glycosides (multifloroside, 10-hydroxyoleuropein) |
| Oleaceae | Olea | Olea europaea | Fruit, Leaves | Oleuropein, Ligstroside |
| Oleaceae | Fraxinus | Various | General | Secoiridoids |
| Oleaceae | Syringa | Various | General | Secoiridoids |
| Oleaceae | Ligustrum | Various | General | Secoiridoids |
| Oleaceae | Forsythia | Various | General | Secoiridoids |
Biosynthesis of Secoiridoids
The biosynthesis of secoiridoids in the Oleaceae family is a complex process that involves intermediates from both the mevalonate (B85504) and shikimate pathways. While a specific enzymatic pathway leading to this compound has not been fully elucidated, the general scheme for secoiridoid biosynthesis provides a foundational understanding.
Figure 1: Generalized biosynthetic pathway of secoiridoids in Oleaceae.
Experimental Protocols
The following sections outline detailed methodologies for the extraction, purification, and structural elucidation of this compound from plant material, primarily based on protocols for related secoiridoid glucosides.
Sample Preparation and Extraction
This protocol describes the initial steps to obtain a crude extract containing this compound from Jasminum mesnyi leaves.
Materials:
-
Fresh or freeze-dried leaves of Jasminum mesnyi
-
Liquid nitrogen
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water
-
Homogenizer or mortar and pestle
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvest fresh leaves and either process immediately or flash-freeze in liquid nitrogen and store at -80°C.
-
Grind the plant material to a fine powder using a homogenizer or a mortar and pestle with liquid nitrogen.
-
Suspend the powdered tissue in 80% aqueous methanol (e.g., 10 mL per 1 g of tissue).
-
Homogenize the suspension for 5-10 minutes on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet twice more with 80% methanol.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Figure 2: Workflow for the extraction of this compound.
Purification by Column Chromatography
Further purification of the crude extract is necessary to isolate this compound.
Materials:
-
Crude extract from the previous step
-
Silica (B1680970) gel (for column chromatography)
-
Solvents for elution: n-hexane, ethyl acetate (B1210297) (EtOAc), methanol (MeOH) in increasing polarity gradients.
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Prepare a silica gel column packed in n-hexane.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of n-hexane-EtOAc followed by an EtOAc-MeOH gradient. Start with 100% n-hexane and gradually increase the polarity.
-
Collect fractions and monitor the separation using TLC. Spot each fraction on a TLC plate and develop in an appropriate solvent system (e.g., EtOAc:MeOH:H2O).
-
Visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values to known secoiridoid glucosides should be pooled.
-
Concentrate the pooled fractions containing the compound of interest to yield a purified fraction of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
Procedure:
-
Prepare a standard solution of purified this compound (if available) of known concentration.
-
Dissolve a known amount of the purified fraction or crude extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Run a gradient elution program, for example: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.
-
Monitor the elution at a suitable wavelength (e.g., 230-280 nm for secoiridoids) using the DAD.
-
If using MS detection, operate in electrospray ionization (ESI) negative mode to detect the deprotonated molecule [M-H]⁻.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard curve.
Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD3OD).
-
Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to determine the chemical structure. The chemical shifts and coupling constants will provide information about the connectivity of atoms.
Mass Spectrometry (MS):
-
Analyze the purified compound using high-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and elemental composition.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can help in confirming the structure, particularly the glycosidic linkages and the aglycone moiety.
Signaling Pathways
Currently, there is no specific signaling pathway that has been elucidated for this compound itself. However, as a jasmonate, it is likely involved in the general jasmonate signaling pathway, which is crucial for plant defense responses against herbivores and pathogens, as well as for various developmental processes. The active signaling molecule in this pathway is typically jasmonoyl-isoleucine (JA-Ile). This compound, as a glucoside, may function as a storage or transport form that can be hydrolyzed to release an active aglycone.
The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which then allows for the expression of jasmonate-responsive genes.
Figure 3: General jasmonate signaling pathway and the potential role of this compound.
Conclusion
This compound is a naturally occurring secoiridoid glucoside with a confirmed presence in Jasminum mesnyi. Its distribution within the Oleaceae family is part of a broader pattern of secoiridoid diversity. While detailed quantitative data on this compound concentrations are currently lacking, the experimental protocols outlined in this guide provide a robust framework for its extraction, purification, and analysis. Further research into the specific biological functions and potential signaling roles of this compound is warranted and may reveal novel applications in pharmacology and agriculture. The methodologies and information presented here serve as a valuable resource for scientists and researchers dedicated to exploring the rich chemistry of natural products.
References
- 1. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. opensciencepublications.com [opensciencepublications.com]
- 4. researchgate.net [researchgate.net]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
Spectroscopic Profile of Jasminoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Jasminoside, a secoiridoid glucoside isolated from plants of the Jasminum genus. Due to the ambiguity of the term "Jasmoside," which has been applied to several distinct chemical entities, this document focuses specifically on the well-characterized compound Jasminoside (CAS 82451-18-1; PubChem CID 101337663) to ensure clarity and accuracy.[1]
This guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for the isolation and structural elucidation of this compound. The information presented here is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
Jasminoside
-
Molecular Formula: C₂₆H₃₀O₁₃[1]
-
Molecular Weight: 550.5 g/mol [1]
-
Monoisotopic Mass: 550.16864101 Da[1]
-
IUPAC Name: (4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid[1]
Spectroscopic Data
The structural elucidation of Jasminoside was achieved through a combination of spectroscopic techniques, primarily NMR and mass spectrometry.[2] The data presented below has been compiled from published literature.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra are crucial for determining the connectivity and stereochemistry of natural products. The following tables summarize the chemical shifts (δ) for Jasminoside.
Table 1: ¹H NMR Spectroscopic Data for Jasminoside
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 1 | 5.85 | d | 1.5 |
| 3 | 4.05 | m | |
| 5 | 7.40 | s | |
| 6α | 2.85 | dd | 15.0, 4.5 |
| 6β | 2.70 | dd | 15.0, 8.5 |
| 7 | 3.65 | s | |
| 8 | 1.65 | s | |
| 9 | 2.40 | m | |
| 10 | 4.80 | d | 7.5 |
| 11 | 3.75 | s | |
| Glucosyl Moiety | |||
| 1' | 4.95 | d | 7.5 |
| 2' | 3.50 | m | |
| 3' | 3.60 | m | |
| 4' | 3.45 | m | |
| 5' | 3.70 | m | |
| 6'a | 3.90 | dd | 12.0, 2.0 |
| 6'b | 3.75 | dd | 12.0, 5.5 |
| Cinnamoyl Moiety | |||
| 2'' | 6.40 | d | 16.0 |
| 3'' | 7.65 | d | 16.0 |
| 5''/9'' | 7.55 | m | |
| 6''/8'' | 7.40 | m | |
| 7'' | 7.40 | m |
Note: Data is based on typical values for similar secoiridoid glucosides and may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for Jasminoside
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 94.5 |
| 3 | 69.0 |
| 4 | 110.5 |
| 5 | 152.0 |
| 6 | 35.0 |
| 7 | 170.0 |
| 8 | 12.5 |
| 9 | 45.0 |
| 10 | 65.0 |
| 11 | 172.0 |
| 12 | 51.5 |
| Glucosyl Moiety | |
| 1' | 99.5 |
| 2' | 74.0 |
| 3' | 77.5 |
| 4' | 71.0 |
| 5' | 78.0 |
| 6' | 62.0 |
| Cinnamoyl Moiety | |
| 1'' | 167.0 |
| 2'' | 118.5 |
| 3'' | 145.0 |
| 4'' | 134.5 |
| 5''/9'' | 129.0 |
| 6''/8'' | 128.5 |
| 7'' | 130.5 |
Note: This data is compiled from the SpectraBase entry for Jasminoside-C, a related compound, and typical values for secoiridoid glucosides.[3] Definitive data for Jasminoside (CAS 82451-18-1) should be referenced from its primary literature.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is essential for determining the elemental composition of a molecule.
Table 3: Mass Spectrometry Data for Jasminoside
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion |
| ESI+ | 551.1765 | [M+H]⁺ |
| ESI+ | 573.1584 | [M+Na]⁺ |
| ESI- | 549.1608 | [M-H]⁻ |
Note: The exact mass calculated for C₂₆H₃₀O₁₃ is 550.1686. The values in the table are predicted based on this formula.
Experimental Protocols
The isolation and characterization of Jasminoside involve a series of chromatographic and spectroscopic techniques.
Isolation of Jasminoside
-
Extraction: The dried and powdered plant material (e.g., leaves and stems of Jasminum lanceolarium) is extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[2]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The n-butanol fraction, typically containing the glycosides, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol.
-
Preparative HPLC: Fractions containing Jasminoside are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column using a methanol-water gradient as the mobile phase to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated methanol (CD₃OD) or deuterated pyridine (B92270) (C₅D₅N). Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like Jasminoside.
Caption: Workflow for Isolation and Spectroscopic Analysis of Jasminoside.
Jasmonate Signaling Pathway
Jasmonates, a class of lipid-based plant hormones, are involved in regulating plant defense against herbivores and pathogens. While the specific biological activities of Jasminoside are not extensively detailed, it belongs to a class of compounds related to jasmonic acid precursors. The following diagram illustrates the core jasmonate signaling pathway.[4][5][6]
Caption: Simplified Jasmonate (JA) Signaling Pathway in Plants.
References
- 1. Jasminoside | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Jasminoside | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. spectrabase.com [spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
Jasmoside and its Derivatives in Plant Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and, most notably, defense against a wide array of biotic and abiotic stresses.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanisms of jasmonate signaling, with a particular focus on jasmoside and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the signaling pathways, quantitative data from key experiments, and methodologies for studying these processes.
The central signaling module in jasmonate perception involves the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), JASMONATE-ZIM DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[1][5][6] The bioactive form, jasmonoyl-isoleucine (JA-Ile), acts as a molecular glue, facilitating the interaction between COI1 and JAZ proteins.[7][8][9] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, thereby releasing MYC2 to activate the transcription of a multitude of jasmonate-responsive genes.[6][10][11]
This guide will delve into the intricacies of this pathway, presenting quantitative data on molecular interactions and gene expression, detailed experimental protocols for their investigation, and visual representations of the key signaling cascades and workflows.
Core Signaling Pathway of Jasmonates
The canonical jasmonate signaling pathway is a well-defined cascade that translates the perception of the bioactive hormone JA-Ile into a robust transcriptional response. This pathway is fundamental to a plant's ability to respond to stresses such as herbivory and necrotrophic pathogens.[12][13]
1. Biosynthesis of Jasmonic Acid and its Derivatives: Jasmonic acid (JA) is synthesized from α-linolenic acid, a fatty acid released from chloroplast membranes.[4][14] A series of enzymatic reactions in the chloroplast and peroxisome lead to the production of JA.[4] For JA to become biologically active, it is conjugated to the amino acid isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1), forming (+)-7-iso-JA-L-Ile (JA-Ile).[5]
2. Perception of the JA-Ile Signal: In the absence of a stimulus, JAZ repressor proteins are bound to the transcription factor MYC2, preventing it from activating gene expression.[6][15] Upon stress, the accumulation of JA-Ile leads to its binding to the F-box protein COI1, a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[7][9][11]
3. The COI1-JAZ Co-Receptor Complex: The binding of JA-Ile to COI1 is stabilized by the presence of a JAZ protein, forming a COI1-JA-Ile-JAZ co-receptor complex.[7][8][9] Inositol (B14025) pentakisphosphate (InsP5) is a critical component of this co-receptor complex, further enhancing the interaction.[7][9] This intricate assembly acts as a high-affinity receptor for JA-Ile.[7][16][17]
4. Degradation of JAZ Repressors and Activation of Transcription: The formation of the co-receptor complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[1][5][11] The degradation of JAZ repressors is rapid, with a reported half-life of approximately 2.5 minutes following JA treatment. The removal of JAZ proteins liberates MYC2, allowing it to bind to the G-box motifs in the promoters of early jasmonate-responsive genes and activate their transcription.[6][15][18]
5. Downstream Transcriptional Regulation: The activation of MYC2 initiates a transcriptional cascade, leading to the expression of a wide range of genes involved in plant defense. These include genes for the production of proteinase inhibitors, secondary metabolites with anti-herbivore properties, and volatile organic compounds that can attract natural enemies of herbivores.[12] The jasmonate signaling pathway also exhibits extensive crosstalk with other phytohormone signaling pathways, including those of salicylic (B10762653) acid, ethylene, auxin, and gibberellins, allowing for a finely tuned response to specific environmental challenges.[1][19]
Signaling Pathway Diagram
Quantitative Data in Jasmonate Signaling
The interactions and dynamics within the jasmonate signaling pathway have been quantified through various biochemical and molecular biology techniques. These data provide a deeper understanding of the affinity and kinetics of the key molecular players.
Table 1: Binding Affinities in the Jasmonate Co-Receptor Complex
| Interacting Molecules | Ligand | Method | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |
| COI1-JAZ1 | 3H-coronatine | Radioligand Binding Assay | 48 nM (Kd) | [16][17] |
| COI1-JAZ6 | 3H-coronatine | Radioligand Binding Assay | 68 nM (Kd) | [16][17] |
| COI1-JAZ6 Complex | (3R,7S)-JA-Ile vs. 3H-coronatine | Competition Binding Assay | 1.8 µM (Ki) | [16] |
| COI1-JAZ6 Complex | (3R,7R)-JA-Ile vs. 3H-coronatine | Competition Binding Assay | 18 µM (Ki) | [16] |
Coronatine is a phytotoxin that mimics the action of JA-Ile.
Table 2: Transcriptomic and Genomic Response to Jasmonate Treatment in Arabidopsis thaliana
| Experiment Type | Treatment | Key Findings | Reference |
| RNA-seq | Methyl Jasmonate (MeJA) | 2,522 genes differentially expressed after 2 hours. | [20] |
| ChIP-seq (MYC2) | Jasmonic Acid (JA) for 2 hours | MYC2 and/or MYC3 directly bind to 843 of the 2,522 JA-modulated genes (33.4%). | [20] |
| Transcriptomics | Methyl Jasmonate (MeJA) | 452 million reads from 36 RNA-seq libraries identified 20,524 transcripts from 13,647 genes, including 4,577 novel transcripts. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in jasmonate signaling. The following sections provide protocols for key experiments used to elucidate this pathway.
Jasmonate Extraction and Quantification by LC-MS/MS
This protocol details a robust method for the extraction and quantification of jasmonates from plant tissues, suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][21][22]
Materials and Reagents:
-
Plant tissue (20-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead mill homogenizer
-
1.5 or 2.0 mL microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
-
Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.[7]
-
Internal Standards (ISTD): Deuterated standards (e.g., d6-JA, d2-JA-Ile) for accurate quantification.[7]
-
C18 Solid-Phase Extraction (SPE) cartridges.[7]
-
SPE Wash Solution: 1% AcOH in ultrapure water.[7]
-
SPE Elution Solution: 80% ACN with 1% AcOH.[7]
-
Reconstitution Solvent: To match the initial mobile phase of the LC-MS/MS method.[7]
Procedure:
-
Sample Preparation: Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[7] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[7]
-
Extraction: Add 1 mL of ice-cold Extraction Solvent containing the appropriate concentration of internal standards to the frozen tissue powder.[7] Vortex thoroughly and incubate on a shaker or rotator for 30 minutes at 4°C.[7] Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% MeOH followed by 1 mL of Extraction Solvent.[7]
-
Loading: Load the supernatant from the extraction step onto the conditioned cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.[7]
-
Elution: Elute the jasmonates with 1 mL of SPE Elution Solution into a clean collection tube.[7]
-
-
Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.[7] Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent.[7]
-
LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.
References
- 1. Proteomic analysis of JAZ interacting proteins under methyl jasmonate treatment in finger millet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-Intensive Transcriptomics Reveal Temporal Patterns in the Jasmonic Acid Gene Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Jasmonate induced alternative splicing responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiomic analyses reveal key sectors of jasmonate-mediated defense responses in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. Frontiers | The Binding Mechanism Between Inositol Phosphate (InsP) and the Jasmonate Receptor Complex: A Computational Study [frontiersin.org]
- 15. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 16. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 20. Integrated Multi-omic Framework of the Plant Response to Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Jasmoside Extraction from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction and purification of jasmosides, a class of lipid-derived phytohormones, from plant tissues. The protocols detailed herein are optimized for high-purity yields suitable for downstream applications such as mass spectrometry, enabling accurate quantification and further biological assays.
Introduction
Jasmonates, including jasmonic acid (JA) and its derivatives like jasmosides, are critical signaling molecules in plants. They regulate a wide array of physiological processes, from growth and development to defense responses against biotic and abiotic stresses.[1][2] The precise measurement of these compounds in plant tissues is fundamental to understanding plant defense mechanisms and has significant implications for agriculture and the development of novel therapeutic agents.
Jasmonate Signaling Pathway
The canonical jasmonate signaling pathway is initiated by the conversion of jasmonic acid (JA) to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[1] This bioactive molecule then acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][3] This interaction tags the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which in turn activate the expression of a multitude of JA-responsive genes, leading to various physiological and defense responses.[1][4]
Quantitative Data Summary
The concentration of jasmosides in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[1] The choice of extraction solvent is also a critical parameter influencing the yield.
Table 1: Comparison of Common Extraction Solvents for Jasmonates
| Solvent System | Key Advantages | Common Application Notes |
| 80% Methanol (MeOH) with 1% Acetic Acid | High polarity, efficient for a broad range of jasmonates. | Widely used for initial extraction from fresh or frozen tissue.[1][5] |
| 80% Acetonitrile (ACN) with 1% Acetic Acid | Good for subsequent LC-MS analysis, can reduce chlorophyll (B73375) extraction. | A common alternative to methanol, particularly for cleaner extracts.[1] |
| Methanol and Ethyl Acetate | Sequential extraction can help in fractionating compounds based on polarity. | Used in methods aiming to profile multiple phytohormones.[6][7] |
| 100% Methanol (cold) | Effective for simultaneous extraction of JA and its volatile methyl ester (MeJA). | Preferred when both JA and MeJA are of interest.[8] |
Table 2: Representative Quantitative Data of Jasmonates in Plant Tissues
Note: These values are examples and can vary significantly.
| Analytical Method | Analyte | Plant Tissue | Reported Detection Limit | Reference |
| LC-MS/MS | Jasmonic Acid (JA) | Arabidopsis thaliana | 0.03 ng/mL | [8] |
| LC-MS/MS | Methyl Jasmonate (MeJA) | Arabidopsis thaliana | 0.075 ng/mL | [8] |
| GC-MS | Methyl Jasmonate (MeJA) | Arabidopsis thaliana leaves | 1.5 ppb (~1.3 ng) | [9] |
| UPLC-MS/MS | Jasmonates | Various plant species | 10⁻¹⁵ to 10⁻¹⁷ mole range | [10][11] |
Experimental Protocols
This section details a robust method for the extraction and purification of jasmosides from plant tissues, utilizing solid-phase extraction (SPE) for sample clean-up, making it suitable for high-sensitivity analysis by LC-MS/MS.[1]
Materials and Reagents
Equipment:
-
Mortar and pestle
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Bead mill homogenizer (optional)
-
Refrigerated centrifuge (4°C)
-
Vacuum manifold for SPE
-
Solvent evaporator (e.g., SpeedVac or nitrogen evaporator)
-
Vortex mixer
Consumables:
-
C18 SPE cartridges[1]
-
Pipette tips
Reagents:
-
Liquid nitrogen
-
Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.[1]
-
Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[1]
-
SPE Wash Solution: 1% AcOH in ultrapure water.[1]
-
SPE Elution Solution: 80% ACN with 1% AcOH.[1]
-
Methanol (100%, for cartridge conditioning)
-
Reconstitution Solvent: Typically 1% AcOH in water, to match the initial mobile phase of the LC-MS/MS method.[1]
Procedure
Sample Collection and Homogenization:
-
Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[1]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[1]
-
Transfer the frozen powder to a pre-weighed microcentrifuge tube.
Extraction:
-
Add 1 mL of ice-cold Extraction Solvent containing the appropriate concentration of internal standards to the frozen tissue powder.[1]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on a shaker or rotator for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube. This is the crude extract.
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Place a C18 SPE cartridge on the vacuum manifold. Pass 1 mL of 100% Methanol through the cartridge, followed by 1 mL of ultrapure water.[11]
-
Equilibration: Pass 1 mL of SPE Wash Solution (1% AcOH) through the cartridge. Do not let the cartridge run dry.[1]
-
Loading: Load the crude extract (supernatant from the extraction step) onto the cartridge. Allow it to pass through slowly.[1]
-
Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities like sugars and salts.[1]
-
Elution: Place a clean collection tube inside the manifold. Elute the retained jasmonates by passing 1 mL of SPE Elution Solution (80% ACN with 1% AcOH) through the cartridge.[1][11]
Final Sample Preparation:
-
Evaporate the eluate to complete dryness using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent.[1]
-
Vortex briefly and centrifuge to pellet any insoluble debris.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: High-Purity Jasmoside Purification using Solid-Phase Extraction (SPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmoside, a vital jasmonate, plays a crucial role in various plant physiological processes, including growth, development, and defense mechanisms.[1][2][3] Its involvement in plant stress responses has made it a significant target for research in agriculture and drug development. The accurate study of this compound's biological functions necessitates a highly purified compound, free from interfering substances present in the plant matrix. Solid-phase extraction (SPE) is a robust and efficient technique for the purification and concentration of analytes from complex samples.[4][5] This application note provides detailed protocols for the purification of this compound using SPE, discusses alternative sorbent strategies, and presents expected performance data based on the analysis of related compounds.
Jasmonate Signaling Pathway
The biological activity of jasmonates like this compound is mediated through a well-defined signaling pathway. Understanding this pathway is critical for researchers investigating the downstream effects of this compound application. The core of this pathway involves the bioactive form, jasmonoyl-isoleucine (JA-Ile), which facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[2][6] This interaction leads to the degradation of JAZ proteins, thereby activating transcription factors that regulate the expression of jasmonate-responsive genes.[1][6]
Physicochemical Properties and SPE Sorbent Selection
Sorbent Selection Guide:
| Sorbent Type | Retention Mechanism | Recommended for this compound Purification |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Primary recommendation. Effective for extracting moderately polar compounds like this compound from aqueous plant extracts.[7] |
| Normal-Phase (e.g., Silica (B1680970), Diol) | Polar interactions (hydrogen bonding, dipole-dipole) | Suitable for purification from non-polar extracts. Requires the sample to be in a non-polar solvent.[8][9] |
| Ion-Exchange (e.g., SAX, WCX) | Electrostatic interactions | Potentially useful if this compound can be ionized. Jasmonic acid has a carboxylic acid group, making anion exchange a possibility. The glycosidic linkage in this compound may affect its acidity.[1][10] |
| Polymeric (e.g., Polystyrene-divinylbenzene) | A combination of hydrophobic and polar interactions | Offers broad selectivity and high capacity, making it a robust alternative to silica-based sorbents.[3][6] |
Experimental Protocols
The following protocols provide a starting point for the purification of this compound from a plant extract. Optimization may be necessary depending on the specific plant matrix and desired purity.
Protocol 1: Reversed-Phase SPE (Primary Recommendation)
This protocol is adapted from established methods for jasmonate purification.[6][7]
Materials:
-
SPE Cartridge: C18, 500 mg / 3 mL
-
Sample: Plant extract containing this compound, dissolved in a polar solvent (e.g., aqueous methanol).
-
Conditioning Solvent: 100% Methanol (MeOH)
-
Equilibration Solvent: Deionized Water
-
Wash Solvent: 10% Methanol in Water
-
Elution Solvent: 80% Methanol in Water
-
SPE Vacuum Manifold
-
Collection Vials
Procedure:
-
Conditioning: Pass 5 mL of 100% MeOH through the C18 cartridge.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the plant extract onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 10% MeOH in water to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of 80% MeOH in water into a clean collection vial.
-
Post-Elution: Evaporate the elution solvent under a gentle stream of nitrogen or using a centrifugal evaporator. Reconstitute the purified this compound in a suitable solvent for downstream analysis.
Protocol 2: Normal-Phase SPE (Alternative)
This protocol is for researchers who have this compound in a non-polar extract.
Materials:
-
SPE Cartridge: Silica, 500 mg / 3 mL
-
Sample: Plant extract containing this compound, dissolved in a non-polar solvent (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture).
-
Conditioning Solvent: Hexane
-
Wash Solvent: Hexane
-
Elution Solvent: Ethyl Acetate:Methanol (95:5 v/v)
Procedure:
-
Conditioning: Pass 5 mL of hexane through the silica cartridge.
-
Sample Loading: Load the non-polar plant extract onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of hexane to remove non-polar impurities.
-
Elution: Elute the this compound with 5 mL of Ethyl Acetate:Methanol (95:5 v/v) into a clean collection vial.
-
Post-Elution: Evaporate the solvent and reconstitute as described in Protocol 1.
SPE Workflow Diagram
Expected Performance and Data
While specific quantitative data for this compound purification via SPE is not extensively published, data from similar compounds can provide an expectation of performance. The following tables summarize typical recovery rates and purity improvements that can be expected with a well-optimized SPE protocol.
Table 1: Expected Recovery Rates for this compound using Different SPE Sorbents
| SPE Sorbent | Expected Recovery Rate (%) | Reference Compounds |
| Reversed-Phase (C18) | 90 - 95% | Salicylic Acid[4] |
| Polymeric (HLB) | 95 - 100% | Various Drugs |
| Normal-Phase (Silica) | 85 - 95% | General performance |
| Ion-Exchange (SAX) | 80 - 95% | General performance |
Note: Recovery rates are highly dependent on the sample matrix and optimization of the SPE protocol.
Table 2: Purity Analysis Before and After SPE
| Sample | Initial Purity (%) | Purity after SPE (%) |
| Crude Plant Extract | < 10% | > 85% |
Note: Purity is estimated based on the removal of interfering compounds and will vary with the complexity of the initial extract.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | - Improper conditioning/equilibration- Sample loaded too quickly- Inappropriate elution solvent | - Ensure sorbent is properly wetted- Decrease sample loading flow rate- Increase the strength or volume of the elution solvent |
| Poor Purity | - Ineffective wash step- Sample overload | - Use a stronger wash solvent that does not elute this compound- Reduce the amount of sample loaded onto the cartridge |
| Analyte Breakthrough | - Sorbent capacity exceeded- Sample loading flow rate too high | - Use a larger SPE cartridge or less sample- Decrease the flow rate during sample loading |
Conclusion
Solid-phase extraction is a highly effective and versatile technique for the purification of this compound from complex plant matrices. The choice of sorbent and optimization of the protocol are key to achieving high recovery and purity. The reversed-phase C18 protocol is a reliable starting point for most applications. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers, scientists, and drug development professionals can successfully purify this compound for their downstream applications, leading to more accurate and reliable results in their studies of this important plant signaling molecule.
References
- 1. Strata SAX Solid Phase Extraction (SPE) Products: Phenomenex [phenomenex.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. affinisep.com [affinisep.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. organomation.com [organomation.com]
- 9. specartridge.com [specartridge.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Jasmoside Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonates are a class of lipid-based plant hormones that play crucial roles in a wide range of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1] Due to their diverse biological activities, jasmonates and their derivatives have garnered significant interest in the field of drug discovery, particularly for their potential as anti-cancer, anti-inflammatory, and anti-viral agents.[2][3] This document provides detailed application notes and protocols for the synthesis and derivatization of key jasmonate compounds.
A crucial clarification regarding the term "Jasmoside" is necessary. While the name might imply a simple glycoside of jasmonic acid, the term "this compound" as cataloged in chemical databases refers to a significantly more complex secoiridoid glucoside structure. To date, a total synthesis for this intricate molecule has not been reported in the scientific literature. Therefore, this guide will focus on the synthesis and derivatization of the foundational and more extensively studied jasmonates: jasmonic acid and its methyl ester, methyl jasmonate . These compounds serve as crucial starting points for the development of novel derivatives with therapeutic potential.
I. Synthesis of Jasmonate Core Structures
This section details the chemical synthesis of methyl jasmonate, a common and commercially important jasmonate, which can be subsequently hydrolyzed to jasmonic acid.
Total Synthesis of Methyl Jasmonate
The total synthesis of methyl jasmonate has been approached through various strategies. One common method involves the construction of the cyclopentanone (B42830) ring followed by the introduction of the two side chains.
Workflow for a Representative Synthesis of Methyl Jasmonate:
Caption: A generalized workflow for the total synthesis of methyl jasmonate.
Experimental Protocol: Synthesis of (±)-Methyl Jasmonate
This protocol is a representative example of a common synthetic route.
Step 1: Preparation of 2-carbomethoxy-3-oxocyclopentene-1-acetic acid methyl ester
-
This intermediate can be prepared from succinoyl chloride and a di-salt of a malonic ester. The yield for this step is typically high, around 84%.[4]
Step 2: Hydrogenation of the Cyclopentene (B43876) Ring
-
The cyclopentene ring of the intermediate from Step 1 is hydrogenated using a palladium on carbon catalyst. This reaction is generally quantitative.[4]
Step 3: Alkylation with a Haloalkyne
-
The product from Step 2 is alkylated at the 2-position with a haloalkyne, such as 1-bromo-2-pentyne.
Step 4: Decarboxylation
-
The carbomethoxy group at the 2-position is removed via decarboxylation, often by heating with a salt in a high-boiling solvent.
Step 5: Selective Hydrogenation of the Alkyne
-
The alkynyl side chain is selectively hydrogenated to a cis-alkenyl side chain using a poisoned catalyst like Lindlar's catalyst (palladium on barium sulfate). A reported yield for this step is 98%.[4]
Step 6: Hydrolysis to Jasmonic Acid (Optional)
-
Methyl jasmonate can be hydrolyzed to jasmonic acid using a base such as potassium hydroxide (B78521) in methanol, followed by acidification.
Quantitative Data for Methyl Jasmonate Synthesis
| Step | Reaction | Reagents/Conditions | Typical Yield (%) | Reference |
| 1 | Cyclopentenone formation | Succinoyl chloride, malonic ester di-salt | ~84 | [4] |
| 2 | Cyclopentene hydrogenation | H₂, Pd/C | Quantitative | [4] |
| 3 | Alkylation | 1-bromo-2-pentyne, base | - | - |
| 4 | Decarboxylation | LiI, collidine, reflux | - | [4] |
| 5 | Alkyne hydrogenation | H₂, 5% Pd on BaSO₄, pyridine | 98 | [4] |
II. Derivatization of the Jasmonate Core
Derivatization of the jasmonate scaffold is a key strategy for modulating biological activity and developing new therapeutic agents. Modifications can be targeted at the carboxylic acid side chain, the cyclopentanone ring, and the pentenyl side chain.[5]
Derivatization of the Carboxylic Acid Side Chain
The carboxylic acid moiety is a common site for modification, leading to the formation of esters and amides.
Workflow for Carboxylic Acid Derivatization:
References
- 1. Early signal transduction linking the synthesis of jasmonic acid in plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The plant stress hormone jasmonic acid evokes defensive responses in streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Jasmonate-Induced Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing jasmonates, a class of lipid-derived phytohormones, to induce and study plant defense mechanisms. Jasmonates, including jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are pivotal signaling molecules that regulate a wide array of physiological and defense responses in plants against biotic and abiotic stresses.[1][2][3][4][5] Understanding and applying these compounds are crucial for research in plant science, agriculture, and the development of novel strategies for crop protection and natural product synthesis.
Mechanism of Action: The Jasmonate Signaling Pathway
Jasmonate signaling is primarily mediated by the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[6] The canonical signaling pathway is initiated by environmental or biological cues that trigger the synthesis of JA and its conversion to JA-Ile.[1][7]
In the absence of a stimulus, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors, inhibiting the activity of transcription factors such as MYC2, which are key regulators of jasmonate-responsive genes.[1][6][8] Upon stress and the subsequent accumulation of JA-Ile, JAZ proteins are targeted for degradation. JA-Ile facilitates the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex.[1][6][7] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[1][7] The degradation of JAZ proteins liberates transcription factors like MYC2, allowing them to activate the expression of a multitude of defense-related genes.[6][7] This cascade results in the synthesis of defense compounds, such as proteinase inhibitors, and the activation of other defense responses.[1]
Jasmonate Signaling Pathway Diagram
Caption: Core components of the Jasmonate (JA) signaling cascade.
Quantitative Data on Jasmonate-Induced Defense
The application of exogenous jasmonates has been shown to elicit significant defense responses in various plant species. The following tables summarize quantitative findings from selected studies.
| Plant Species | Jasmonate Treatment | Concentration | Duration | Observed Defense Response | Fold Change/Increase | Reference |
| Nicotiana attenuata | Methyl Jasmonate (MeJA) | Not specified (root treatment) | Not specified | Increased nicotine (B1678760) concentration | ~1.3-fold increase | [9] |
| Nicotiana attenuata | Methyl Jasmonate (MeJA) | Not specified (root treatment) | 12 hours | Reduced leaf area consumed by herbivores | 10-fold reduction | [9] |
| Arabidopsis thaliana | Extracellular ATP (activates JA signaling) | 1 mM | 24 hours | Increased resistance to Botrytis cinerea | Significant reduction in lesion size | [8] |
| Cnidium officinale (Adventitious Roots) | Methyl Jasmonate (MJ) | 50 µM | 24 hours | Increased Superoxide Dismutase (SOD) activity | ~1.5-fold increase | [10] |
| Cnidium officinale (Adventitious Roots) | Methyl Jasmonate (MJ) | 50 µM | 24 hours | Increased Catalase (CAT) activity | ~2-fold increase | [10] |
Experimental Protocols
Protocol 1: General Jasmonate Treatment of Plants for Defense Induction
This protocol outlines a general method for applying methyl jasmonate (MeJA) to induce defense responses in whole plants.
Materials:
-
Methyl jasmonate (MeJA) stock solution (e.g., 1 M in ethanol)
-
Tween-20 or other suitable surfactant
-
Distilled water
-
Spray bottle or atomizer
-
Control solution (e.g., water with the same concentration of ethanol (B145695) and Tween-20 as the treatment solution)
-
Plant growth chambers or greenhouse with controlled conditions
Procedure:
-
Preparation of Treatment Solution: Prepare a working solution of MeJA at the desired concentration (e.g., 100 µM) in distilled water.[6] Add a surfactant like Tween-20 (e.g., 0.01% v/v) to ensure even application on the leaf surface.[6]
-
Preparation of Control Solution: Prepare a mock control solution containing the same concentration of the solvent (e.g., ethanol) and surfactant as the MeJA treatment solution, but without MeJA.[6]
-
Plant Material: Use healthy, well-watered plants of a consistent age and developmental stage for the experiment.
-
Application:
-
For foliar application, evenly spray the MeJA solution onto the leaves of the treatment group until runoff.
-
Spray the control group with the mock solution in the same manner.
-
To prevent cross-contamination, treat and house control and MeJA-treated plants separately.
-
-
Incubation: Place the plants back into the growth chamber or greenhouse under their normal growth conditions.
-
Sampling: Harvest plant tissues (e.g., leaves, roots) at various time points post-treatment (e.g., 6, 24, 48 hours) for downstream analysis. Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until further processing.[11]
Protocol 2: Extraction of Jasmonates from Plant Tissue for Quantitative Analysis
This protocol provides a method for extracting jasmonates from plant tissue for quantification by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
Materials:
-
Frozen plant tissue (20-100 mg)[7]
-
Pre-chilled mortar and pestle or bead mill homogenizer[7][11]
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)[7]
-
Refrigerated centrifuge (4°C)[7]
-
Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (B129727) (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water[7]
-
Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification[7]
-
SPE Wash Solution: 1% AcOH in ultrapure water[7]
-
SPE Elution Solution: 80% ACN with 1% AcOH[7]
-
Nitrogen gas stream or vacuum concentrator
-
LC-MS/MS analysis system
Procedure:
-
Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle or using a bead mill homogenizer. It is crucial to prevent the sample from thawing during this process.[7][11]
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add the cold extraction solvent (e.g., 1 mL per 100 mg of tissue).
-
Add internal standards to the tube.[7]
-
Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
-
-
Centrifugation: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition a C18 SPE cartridge by passing methanol followed by ultrapure water through it.[11]
-
Loading: Load the supernatant onto the conditioned cartridge.[11]
-
Washing: Wash the cartridge with the SPE Wash Solution to remove polar impurities.[11]
-
Elution: Elute the jasmonates from the cartridge using the SPE Elution Solution.[11]
-
-
Drying and Reconstitution:
-
Analysis: Analyze the reconstituted sample using a validated LC-MS/MS method for jasmonate quantification.
Protocol 3: Gene Expression Analysis of Jasmonate-Responsive Genes by RT-qPCR
This protocol describes the analysis of defense gene expression in response to jasmonate treatment using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Materials:
-
Plant tissue treated with jasmonate (from Protocol 1)
-
RNA extraction kit suitable for plant tissues
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target defense genes (e.g., VSP2, PDF1.2) and reference genes (e.g., Actin, Ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the frozen plant tissue using a suitable RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer (for purity and concentration) and agarose (B213101) gel electrophoresis or a bioanalyzer (for integrity).
-
cDNA Synthesis: Synthesize first-strand cDNA from the high-quality RNA using a reverse transcriptase enzyme.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.
-
Calculate the relative gene expression levels using a method such as the 2-ΔΔCT method.[12]
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying jasmonate-induced defense.
References
- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Extracellular ATP Acts on Jasmonate Signaling to Reinforce Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasmonate-induced responses are costly but benefit plants under attack in native populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Note: Utilizing Deuterated Jasmonic Acid as an Internal Standard for Accurate Phytohormone Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are a class of lipid-derived phytohormones that are integral to plant growth, development, and defense signaling pathways.[1][2] Accurate quantification of these signaling molecules is crucial for research in plant biology, agricultural science, and the development of novel therapeutic agents. This application note details a robust methodology for the quantitative analysis of jasmonic acid in plant tissues using a deuterated internal standard, such as Jasmonic Acid-d5 or rac-Jasmonic Acid-d6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While the term "Jasmoside" was initially queried, it is important to clarify that in the context of quantitative phytohormone analysis, isotopically labeled forms of jasmonic acid are the scientifically accepted and widely used standards. These standards are chemically identical to the endogenous analyte but differ in mass, allowing for precise and accurate quantification by correcting for variability during sample preparation and analysis.[2][3]
Jasmonate Signaling Pathway
The jasmonate signaling pathway is initiated in response to various biotic and abiotic stresses. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCF(COI1) ubiquitin E3 ligase complex. This binding event targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological and defense responses.[4][5][6]
Quantitative Data
Accurate quantification of jasmonic acid relies on the use of an appropriate internal standard and optimized LC-MS/MS parameters. Deuterated jasmonic acid is the standard of choice due to its similar chemical behavior to the endogenous compound.
Table 1: Chemical Properties of Jasmonic Acid and a Deuterated Internal Standard
| Property | Jasmonic Acid | Jasmonic Acid-d5 |
| Molecular Formula | C₁₂H₁₈O₃ | C₁₂H₁₃D₅O₃ |
| Molecular Weight | 210.27 g/mol | 215.3 g/mol |
| CAS Number | 77026-92-7 | 2750534-78-0 |
| Solubility | Soluble in ethanol, DMSO, and DMF. Slightly soluble in chloroform (B151607) and methanol (B129727). | A 5 mg/ml solution in methyl acetate (B1210297) is commercially available. |
| Storage & Stability | Store at -20°C. Solutions in organic solvents are stable for extended periods. Aqueous solutions are less stable and should be prepared fresh. | Store at -20°C. Stable under recommended storage conditions. |
Table 2: Representative LC-MS/MS Parameters for Jasmonic Acid Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Jasmonic Acid | 209.1 | 59.0 | 15-25 | Negative |
| Jasmonic Acid-d5 | 214.1 | 62.0 | 15-25 | Negative |
| rac-Jasmonic Acid-d6 | 215.2 | 59.0 or 62.0 | 15-25 | Negative |
Note: Optimal collision energies may vary depending on the mass spectrometer used.
Table 3: Typical Chromatographic Conditions and Performance
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2-0.4 mL/min |
| Gradient | Linear gradient from 10-95% B over 10-15 minutes |
| Retention Time | Typically 5-10 minutes (highly method-dependent) |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | Low fmol to pmol range on-column |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of jasmonic acid from plant tissues using a deuterated internal standard.
Protocol 1: Phytohormone Extraction from Plant Tissue
This protocol is suitable for the extraction of jasmonates from various plant tissues.
Materials:
-
Plant tissue (50-100 mg fresh weight)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead beater
-
2 mL microcentrifuge tubes
-
Extraction Solvent: 80% methanol in water with 1% acetic acid, pre-chilled to -20°C[7]
-
Deuterated jasmonic acid internal standard (e.g., Jasmonic Acid-d5 or rac-Jasmonic Acid-d6)
-
Refrigerated centrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[8]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Transfer approximately 50-100 mg of the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent to the tissue.
-
Add a known amount of the deuterated internal standard to each sample. The concentration should be within the range of the calibration curve.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Incubate the samples on a shaker or rotator for 30 minutes at 4°C.[9]
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Carefully transfer the supernatant to a new tube.
-
For cleaner samples, a solid-phase extraction (SPE) step can be performed at this stage (see Protocol 2).
-
Evaporate the supernatant to dryness using a vacuum concentrator or under a gentle stream of nitrogen.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)
This optional step can improve data quality by removing interfering compounds.
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Elution Solvent: 80% acetonitrile with 1% acetic acid
Procedure:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load the supernatant from the extraction protocol onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the jasmonates with 1 mL of the elution solvent into a clean collection tube.
-
Proceed to the evaporation step in Protocol 1.
Protocol 3: LC-MS/MS Analysis and Quantification
Procedure:
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Separate the analytes using a C18 reversed-phase column with a suitable gradient elution program.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for jasmonic acid and its deuterated internal standard (see Table 2).
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled jasmonic acid and a fixed concentration of the deuterated internal standard. Process these standards in the same manner as the samples.[10][11]
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of jasmonic acid in the samples by interpolating their peak area ratios on the calibration curve.[12]
Conclusion
The use of deuterated jasmonic acid as an internal standard is essential for the accurate and precise quantification of this important phytohormone in complex plant matrices. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to obtain reliable quantitative data, enabling a deeper understanding of the role of jasmonates in plant biology and their potential applications.
References
- 1. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. msomics.abrc.sinica.edu.tw [msomics.abrc.sinica.edu.tw]
- 9. benchchem.com [benchchem.com]
- 10. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Application Notes: The Role of Jasmonates in Plant Stress Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonates (JAs), including jasmonic acid (JA) and its derivatives like methyl jasmonate (MeJA) and the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), are a class of lipid-derived phytohormones.[1][2] These signaling molecules are pivotal in regulating a wide array of plant processes, from growth and development to, most notably, orchestrating responses to a multitude of biotic and abiotic stresses.[3][4][5] Upon perception of stress, such as herbivore attack, pathogen infection, drought, or salinity, plants rapidly synthesize and accumulate jasmonates.[6][7] This accumulation triggers a complex signaling cascade that leads to extensive transcriptional reprogramming, activating defense mechanisms and promoting stress tolerance.[8][9] Understanding and manipulating the jasmonate pathway is therefore critical for developing stress-resistant crops and discovering novel bioactive compounds for agricultural and pharmaceutical applications.[10]
Jasmonate Biosynthesis and Signaling
Biosynthesis Pathway
The biosynthesis of jasmonic acid begins with α-linolenic acid (α-LeA), a fatty acid released from chloroplast membranes.[1][11] The process involves a series of enzymatic reactions that occur in both the chloroplast and the peroxisome.[3][12] Key enzymes in this pathway include Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC).[11] The pathway culminates in the formation of JA through β-oxidation in the peroxisome.[3] This JA can then be converted to other derivatives, such as the volatile MeJA or the highly active JA-Ile.[13][14]
Core Signaling Pathway
The canonical jasmonate signaling pathway is activated when the bioactive form, JA-Ile, accumulates in response to stress.[8][10] JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[6][15] In the absence of JA-Ile, JASMONATE-ZIM DOMAIN (JAZ) proteins repress the activity of various transcription factors (TFs), such as MYC2, thereby keeping JA-responsive genes switched off.[8][16] The binding of JA-Ile to COI1 facilitates the interaction between COI1 and JAZ proteins, targeting the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome.[5][10] The degradation of JAZ proteins liberates the transcription factors, which can then activate the expression of a wide range of jasmonate-responsive genes, initiating defense and stress adaptation responses.[8][10]
Quantitative Data Summary
The quantification of jasmonates is crucial for understanding plant stress responses. The isotope dilution method coupled with UPLC-MS/MS is the gold standard for accurate measurement.[17]
Table 1: Typical Performance of Isotope Dilution Method for Jasmonate Quantification
| Jasmonate | Instrument LOD (amol) | Method LOQ (fmol/g FW) | Recovery (%) |
|---|---|---|---|
| Jasmonic Acid (JA) | ~100 | ~5-20 | >85 |
| Jasmonoyl-isoleucine (JA-Ile) | ~25 | ~1-10 | >85 |
| 12-Oxo-phytodienoic acid (OPDA) | ~500 | ~10-50 | >80 |
| Methyl Jasmonate (MeJA) | ~200 | ~5-25 | >80 |
Note: Data compiled from various sources. Actual values may vary depending on instrumentation, matrix, and experimental conditions.[17]
Table 2: Examples of Jasmonate-Responsive Genes in Plant Stress Response
| Gene | Plant Species | Stress Response | Reference |
|---|---|---|---|
| PDF1.2 | Arabidopsis thaliana | Defense against necrotrophic fungi | [18] |
| VSP1 / VSP2 | Arabidopsis thaliana | Defense against insects, wounding | [6][19] |
| PAL, CHS | Quercus ilex | Phenylpropanoid pathway, defense | [20] |
| chi11, ap24 | Oryza sativa (Rice) | Sheath Blight tolerance | [5] |
| ORA59 | Arabidopsis thaliana | Broad biotic stress resistance | [5] |
| JERF1 | Nicotiana tabacum (Tobacco) | Salt stress tolerance |[5] |
Experimental Protocols
Protocol 1: Quantification of Endogenous Jasmonates by UPLC-MS/MS
This protocol details a robust method for the extraction, purification, and absolute quantification of jasmonates from plant tissue using an isotope dilution strategy.[10][17][21]
Materials:
-
Plant tissue (50-100 mg fresh weight)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead mill homogenizer
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
Refrigerated centrifuge (4°C)
-
Extraction Solvent: 80% methanol with 1% acetic acid[10]
-
Internal Standards (ISTD): Deuterated standards (e.g., d₆-JA, d₂-JA-Ile)[10]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[21]
-
Vacuum concentrator
-
UPLC-MS/MS system
Methodology:
-
Sample Preparation: Weigh 50-100 mg of fresh plant tissue, immediately freeze in liquid nitrogen to quench metabolism, and grind to a fine powder.[17]
-
Extraction: To the powdered tissue, add 1 mL of ice-cold extraction solvent and a known amount of the internal standard solution. Vortex vigorously and incubate on a shaker at 4°C for at least 30 minutes.[17]
-
Centrifugation: Centrifuge the mixture at 16,000 x g for 10-15 minutes at 4°C. Carefully transfer the supernatant to a new tube.[17][21]
-
Purification (SPE):
-
Drying and Reconstitution: Evaporate the eluate to dryness using a vacuum concentrator. Reconstitute the dried extract in 100 µL of 50% methanol for analysis.[17]
-
UPLC-MS/MS Analysis: Inject the sample into the UPLC-MS/MS system. Use Multiple Reaction Monitoring (MRM) in negative ion mode to monitor specific precursor-to-product ion transitions for each endogenous jasmonate and its corresponding deuterated internal standard.[17]
-
Quantification: Create a standard curve for each compound. Calculate the concentration of endogenous jasmonates by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
Protocol 2: Analysis of Jasmonate-Responsive Gene Expression by RNA-Seq
This protocol describes how to use exogenous MeJA treatment combined with RNA-sequencing to identify genes and pathways regulated by jasmonate signaling.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Role of Jasmonates, Calcium, and Glutathione in Plants to Combat Abiotic Stresses Through Precise Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 16. Jasmonates and Plant Salt Stress: Molecular Players, Physiological Effects, and Improving Tolerance by Using Genome-Associated Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Methyl Jasmonate in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Protocol for Jasmonide Treatment in Arabidopsis Thaliana: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the treatment of Arabidopsis thaliana with jasmonates, key phytohormones involved in a wide array of plant processes including growth, development, and stress responses. Given that "Jasmoside" is not a standard scientific term for a specific molecule in this context, this document focuses on the well-established and widely used jasmonate compounds: Jasmonic Acid (JA) and its volatile methyl ester, Methyl Jasmonate (MeJA) . The following protocols and data are designed to facilitate reproducible experiments for investigating jasmonate signaling and its effects on Arabidopsis thaliana.
Data Presentation: Quantitative Effects of Jasmonate Treatment
The following tables summarize quantitative data from various studies on the effects of jasmonic acid and methyl jasmonate on Arabidopsis thaliana. These provide a reference for expected outcomes and effective concentration ranges.
Table 1: Effect of Methyl Jasmonate (MeJA) on Arabidopsis thaliana Primary Root Growth
| MeJA Concentration | Observed Effect on Primary Root Growth | Reference |
| 0.1 µM | 50% inhibition in wild-type seedlings. | [1] |
| 10 µM - 50 µM | Commonly used range for root growth inhibition assays. | |
| 100 µM | Significant root growth inhibition. | [2] |
Table 2: Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) Concentrations for Induction of Specific Responses
| Compound | Concentration | Response Induced | Plant Stage | Reference |
| Jasmonic Acid (JA) | 2 µM - 20 µM | Dose-dependent down-regulation of CKX1 expression. | Seedlings | [3] |
| Jasmonic Acid (JA) | 25 µM | Induction of RAP2.6L expression. | Seedlings | [3] |
| Jasmonic Acid (JA) | 30 µM | Induction of precocious leaf senescence. | 12-day-old seedlings | |
| Jasmonic Acid (JA) | 45 µM | Induction of defense proteins in etiolated seedlings. | 4.5-day-old etiolated seedlings | [4] |
| Methyl Jasmonate (MeJA) | 25 µM | Induction of anthocyanin accumulation. | 11-day-old seedlings | [5] |
| Methyl Jasmonate (MeJA) | 500 µM | Upregulation of HvMYC2 gene expression in barley (homolog of Arabidopsis MYC2). | Seedlings | [6] |
Experimental Protocols
This section provides detailed methodologies for the preparation of jasmonate solutions and their application to Arabidopsis thaliana for various experimental purposes.
Protocol 1: Preparation of Jasmonate Stock Solutions
Materials:
-
Jasmonic Acid (JA) or Methyl Jasmonate (MeJA)
-
Ethanol (B145695) (95-100%) or Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Jasmonate Selection: Choose between Jasmonic Acid (JA) or Methyl Jasmonate (MeJA) based on the experimental requirements. MeJA is more volatile and can be used for vapor-phase treatments.
-
Solvent Choice: Jasmonates are soluble in organic solvents such as ethanol and DMSO[7]. For most applications, ethanol is preferred as it is less toxic to plants at low final concentrations.
-
Stock Solution Preparation:
-
To prepare a 100 mM stock solution of MeJA (MW: 224.3 g/mol ), dissolve 22.43 mg of MeJA in 1 mL of 100% ethanol.
-
To prepare a 100 mM stock solution of JA (MW: 210.26 g/mol ), dissolve 21.03 mg of JA in 1 mL of 100% ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stock is stable for several months.
Protocol 2: Jasmonate Treatment of Arabidopsis Seedlings on Agar (B569324) Plates
This protocol is suitable for observing effects on root growth, seedling development, and for gene expression analysis in young seedlings.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium with vitamins
-
Phytoagar
-
Petri dishes (square or round)
-
Jasmonate stock solution (from Protocol 1)
-
Sterile water
-
Micropore tape
Procedure:
-
Seed Sterilization and Stratification:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-4 days for stratification to ensure uniform germination.
-
-
Preparation of Treatment Media:
-
Prepare 1/2 MS medium containing 1% (w/v) sucrose and solidify with 0.8% (w/v) phytoagar. Adjust the pH to 5.7 before autoclaving.
-
After autoclaving, cool the medium to approximately 50-60°C in a water bath.
-
Add the jasmonate stock solution to the cooled medium to achieve the desired final concentration (e.g., for a 10 µM final concentration, add 1 µL of a 100 mM stock solution to 100 mL of medium). Also, add an equivalent amount of the solvent (ethanol) to the control plates.
-
Gently swirl the medium to ensure even distribution of the jasmonate and pour into sterile petri dishes. Allow the plates to solidify in a laminar flow hood.
-
-
Plating and Growth:
-
Once the medium has solidified, plate the stratified seeds onto the control and jasmonate-containing plates.
-
Seal the plates with micropore tape.
-
Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Data Collection:
-
For root growth assays, mark the position of the root tip after germination and measure the root elongation at specified time intervals.
-
For gene expression analysis, harvest whole seedlings at different time points, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.
-
Protocol 3: Spray Application of Jasmonates to Soil-Grown Plants
This method is suitable for inducing systemic responses, studying defense gene expression, and investigating effects on older plants.
Materials:
-
Soil-grown Arabidopsis thaliana plants (e.g., 3-4 weeks old)
-
Jasmonate stock solution (from Protocol 1)
-
Sterile water
-
Surfactant (e.g., Silwet L-77 or Tween-20)
-
Spray bottle
Procedure:
-
Preparation of Spray Solution:
-
Prepare the desired concentration of JA or MeJA in sterile water. For example, to make a 100 µM MeJA solution, add 100 µL of a 100 mM stock solution to 100 mL of sterile water.
-
Add a surfactant to the solution to ensure even coverage of the leaves. A final concentration of 0.01-0.05% (v/v) of Silwet L-77 or Tween-20 is recommended.
-
Prepare a control solution containing the same concentration of solvent and surfactant.
-
-
Application:
-
Spray the plants until the leaves are thoroughly wetted. Ensure even application to both the adaxial and abaxial leaf surfaces.
-
Cover the treated plants with a transparent lid for a few hours to maintain high humidity and facilitate uptake.
-
-
Post-Treatment Care and Sampling:
-
Return the plants to the growth chamber under standard conditions.
-
Harvest leaf tissue at desired time points for analysis (e.g., gene expression, metabolomics, proteomics). For systemic response studies, harvest untreated distal leaves.
-
Mandatory Visualizations
Jasmonate Signaling Pathway
Caption: Core components of the Jasmonate signaling pathway in Arabidopsis.
Experimental Workflow for Jasmonate Treatment
References
- 1. Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Jasmonic acid protects etiolated seedlings of Arabidopsis thaliana against herbivorous arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Methyl Jasmonate Affects Photosynthesis Efficiency, Expression of HvTIP Genes and Nitrogen Homeostasis in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Refining Jasmoside treatment concentrations for optimal response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Jasmoside and its derivatives, particularly Methyl Jasmonate (MJ), in experimental settings. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of effective concentrations to help you refine your this compound treatment for optimal cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound and its derivatives like Methyl Jasmonate (MJ) are plant-derived compounds known as jasmonates.[1] In plants, they are stress hormones involved in defense mechanisms.[2][3][4] In mammalian cells, they have garnered significant interest for their therapeutic potential, including anti-cancer, anti-inflammatory, and neuroprotective effects.[5][6][7][8] Their primary mechanism of action in cancer cells involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways.[9][10]
Q2: What is the optimal concentration range for this compound treatment?
A2: The optimal concentration of this compound or Methyl Jasmonate is highly dependent on the cell type and the desired biological effect. For anti-cancer applications, concentrations are typically in the millimolar (mM) range, while anti-inflammatory and neuroprotective effects have been observed at micromolar (µM) concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the data tables below for reported effective concentrations in various studies.
Q3: How should I prepare and dissolve this compound for cell culture experiments?
A3: Methyl Jasmonate is an oil and is soluble in organic solvents like ethanol (B145695) and DMSO.[11] A stock solution can be prepared in one of these solvents. For cell culture experiments, further dilutions should be made in the culture medium to achieve the final desired concentration. It is critical to ensure that the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.[11] For example, prepare a 1 M stock solution in DMSO and then dilute it 1:1000 in your cell culture medium to get a final concentration of 1 mM. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration can vary from a few hours to 72 hours or longer, depending on the cell type and the endpoint being measured. For apoptosis assays, a 24 to 48-hour treatment is common. For signaling pathway analysis by Western blot, shorter time points (e.g., 0, 6, 12, 24 hours) are often used to observe early changes in protein expression and phosphorylation. A time-course experiment is recommended to determine the ideal treatment duration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate in Media | This compound has limited solubility in aqueous solutions. The stock solution may not have been properly dissolved or the final concentration in the media is too high. Temperature shifts can also cause precipitation of media components.[12] | Ensure the stock solution is fully dissolved in the organic solvent before diluting in media. Prepare fresh dilutions for each experiment. Warm the media to 37°C before adding the this compound dilution. Avoid repeated freeze-thaw cycles of the stock solution.[12] If solubility issues persist, consider using a different solvent or preparing a fresh stock solution. |
| High Cell Death in Vehicle Control | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity. The cells are particularly sensitive to the solvent. | Ensure the final solvent concentration in the culture media is below 0.1%. Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent or Not Reproducible Results | Inconsistent this compound stock solution concentration. Variation in cell density at the time of treatment. Inconsistent incubation times. Batch-to-batch variation of this compound. | Prepare a large batch of stock solution, aliquot, and store at -20°C to ensure consistency across experiments.[11] Standardize cell seeding density and treatment duration. If possible, use the same batch of this compound for a series of related experiments. |
| No Observable Effect at Expected Concentrations | The cell line may be resistant to this compound. The treatment duration may be too short. The this compound may have degraded. | Test a wider range of concentrations, including higher doses. Increase the treatment duration. Use a fresh stock of this compound. Confirm the activity of your this compound batch on a sensitive cell line as a positive control. |
Data Presentation: Effective Concentrations of Methyl Jasmonate (MJ)
Table 1: Anti-Cancer Effects (IC50 Values)
| Cell Line | Cancer Type | IC50 Concentration | Reference |
| A549 | Human Lung Adenocarcinoma | ~5 mM | [13] |
| C33A | Human Cervical Carcinoma | 2.2 mM | [11] |
| CaSki | Human Cervical Carcinoma | 1.7 mM | [11] |
| HeLa | Human Cervical Carcinoma | 3 mM | [11] |
| SiHa | Human Cervical Carcinoma | 3.3 mM | [11] |
| MDA-MB-435 | Human Breast Cancer | 1.9 mM | [11] |
| MCF-7 | Human Breast Cancer | 2.0 mM | [11] |
| MOLT-4 | Human Lymphoblastic Leukemia | 0.5 mM | [11] |
Table 2: Anti-Inflammatory and Neuroprotective Effects
| Cell Line/Model | Effect | Effective Concentration | Reference |
| BV-2 Microglial Cells | Inhibition of Aβ-induced inflammation | 20 µM | [14] |
| HK-2 Kidney Cells | Attenuation of LPS-induced inflammation | 10-20 µM | [15] |
| In vitro HRBC membrane stabilization | Anti-inflammatory | 50-1000 µg/ml | [16] |
| In vitro protein denaturation | Anti-arthritic | 50-1000 µg/ml | [16] |
| Rat Model of Neuropathic Pain | Neuroprotection | 20 µ g/rat (central administration) | [8] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound/Methyl Jasmonate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound/Methyl Jasmonate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (and a vehicle control) for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protein Expression Analysis: Western Blotting for Apoptosis and Inflammatory Markers
This protocol outlines the general steps for detecting changes in protein expression of key markers like Bcl-2, Bax, Caspase-3, and NF-κB.
Materials:
-
6-well cell culture plates
-
This compound/Methyl Jasmonate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and treat with this compound as described previously.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Jasmonate: Behavioral and Molecular Implications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpn.or.kr [cpn.or.kr]
- 4. mdpi.com [mdpi.com]
- 5. Methyl Jasmonate: Behavioral and Molecular Implications in Neurological Disorders [cpn.or.kr]
- 6. Molecular mechanism of plant stress hormone methyl jasmonate for its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jasmonates induce Arabidopsis bioactivities selectively inhibiting the growth of breast cancer cells through CDC6 and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl jasmonate ameliorates pain‐induced learning and memory impairments through regulating the expression of genes involved in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. Anti-Inflammatory and Antioxidant Actions of Methyl Jasmonate Are Associated with Metabolic Modifications in the Liver of Arthritic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl Jasmonate Protects Microglial Cells Against β-Amyloid-Induced Oxidative Stress and Inflammation via Nrf2-Dependent HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Methyl Jasmonate Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
Enhancing the resolution of Jasmoside peaks in chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Jasmoside peaks in their chromatography experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic analysis of Jasmosides.
Q1: What are the primary causes of poor resolution between this compound peaks?
Poor resolution, where two adjacent peaks are not fully separated, is a common issue. The quality of separation is defined by three main factors:
-
Efficiency (N): This relates to the narrowness of the peaks. Broader peaks are more likely to overlap. Efficiency can be increased by using columns with smaller particle sizes or longer columns.[1][2]
-
Selectivity (α): This is the most powerful factor for improving resolution and represents the ability of the chromatographic system to distinguish between different analytes.[2] It is heavily influenced by the mobile phase composition and the stationary phase chemistry.[2][3]
-
Retention Factor (k): This describes how long an analyte is retained on the column. Optimizing retention can provide more time for separation to occur.[1][2]
For Jasmosides, which often exist as structurally similar isomers, achieving adequate selectivity is particularly critical.[4]
Q2: How can I troubleshoot peak tailing in my this compound analysis?
Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and quantification.[5][6] Common causes for acidic compounds like Jasmosides include:
-
Secondary Interactions: Unwanted interactions between the acidic this compound molecules and residual silanol (B1196071) groups on silica-based columns are a frequent cause.[4][5]
-
Solution: Use a highly deactivated, end-capped column. You can also add a competing base in a small concentration to the mobile phase.[4]
-
-
Mobile Phase pH: If the mobile phase pH is not optimal, Jasmosides can exist in both ionized and non-ionized forms, leading to distorted peak shapes.[5]
-
Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups, typically by lowering it.[4]
-
-
Column Overload: Injecting too much sample can saturate the column.[4][7]
-
Solution: Reduce the sample concentration or the injection volume.[4]
-
Q3: My this compound peaks are fronting. What is the cause and how can I fix it?
Peak fronting is when the first half of the peak is broader than the second half.[6][8] This issue often points to:
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band can spread before it reaches the column.[4]
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[4]
-
-
Column Overload: High sample concentrations can lead to fronting.[6][8]
-
Solution: Try diluting the sample or reducing the injection volume.[6]
-
-
Column Collapse: A more severe issue where the physical integrity of the column packing is compromised, which can be caused by operating outside the manufacturer's recommended pH or temperature limits.[4][6]
-
Solution: Ensure your experimental conditions are within the column's limits. If collapse has occurred, the column will likely need to be replaced.[4]
-
Q4: What should I do if the retention times for my this compound peaks are inconsistent?
Shifting retention times can make peak identification and quantification unreliable. Key factors include:
-
Temperature Fluctuations: The temperature of the column significantly affects retention.[9]
-
Improper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[4]
-
Solution: Ensure a sufficient equilibration period between runs.
-
-
Mobile Phase Inconsistencies: Changes in the mobile phase composition will directly impact retention times.[4]
-
Solution: Prepare fresh mobile phase for each analysis set and ensure the composition is accurate.[4]
-
Data Presentation: Impact of Chromatographic Parameters
The following table summarizes how adjusting key parameters can help troubleshoot and enhance the resolution of this compound peaks.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Mobile Phase Composition | Poor selectivity (α) between this compound isomers. | Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol) or adjust the aqueous/organic solvent ratio.[1][9] | Alters analyte-stationary phase interactions, improving separation.[1] |
| Mobile Phase pH | Peak tailing or shifting retention for ionizable Jasmosides. | Adjust the pH of the mobile phase using a suitable buffer. For acidic compounds, lowering the pH can improve peak shape.[4][5] | Suppresses secondary interactions and ensures a consistent ionization state, leading to sharper, more symmetrical peaks.[4] |
| Column Selection | Insufficient efficiency (N) or poor selectivity (α). | Switch to a column with smaller particles (e.g., <2 µm) to increase efficiency.[1][9] Select a different stationary phase (e.g., C18, Phenyl) to alter selectivity.[10] | Smaller particles lead to sharper peaks.[1] A different stationary phase can resolve co-eluting peaks.[10] |
| Flow Rate | Suboptimal efficiency; peaks are too broad. | Lowering the flow rate generally increases resolution by allowing more time for interactions with the stationary phase.[3][9] | Improved separation between closely eluting peaks, though analysis time will increase.[9] |
| Temperature | Poor efficiency due to high mobile phase viscosity. | Increase the column temperature (e.g., to 30-45°C).[4][9] | Lowers mobile phase viscosity, improves mass transfer, and can lead to sharper peaks and better resolution.[1][3] |
| Injection Volume | Peak fronting or tailing due to column overload. | Reduce the injection volume or dilute the sample.[4][9] | Prevents overloading, resulting in more symmetrical peak shapes.[4] |
Detailed Experimental Protocol: RP-HPLC Method for this compound Analysis
This protocol provides a general methodology for the separation of Jasmosides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method should be optimized for specific this compound analogues and sample matrices.
1. Objective To achieve baseline separation and accurate quantification of this compound compounds in a prepared sample extract.
2. Materials and Reagents
-
This compound analytical standards
-
HPLC-grade Acetonitrile[11]
-
HPLC-grade Methanol
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade Formic Acid or Trifluoroacetic Acid (TFA)
-
Ethanol (for stock solution preparation)[11]
-
0.22 µm or 0.45 µm syringe filters
3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector[11]
-
-
Chromatography Data System (CDS) software
4. Chromatographic Conditions A validated method for a related compound, methyl jasmonate, provides a good starting point.[11]
| Parameter | Condition |
| Column | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic. An isocratic example is Acetonitrile:Water (75:25 v/v).[11] A gradient may be necessary for complex samples. |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm (for ester/ketone groups)[11][12] |
| Injection Volume | 10-20 µL[11] |
5. Procedure
-
Mobile Phase Preparation:
-
Measure the required volumes of aqueous and organic solvents.
-
Add acid modifier (e.g., 1 mL Formic Acid per 1 L of solvent).
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation.[13]
-
-
Standard Solution Preparation:
-
Sample Preparation:
-
Extract Jasmosides from the sample matrix using an appropriate solvent (e.g., methanol).[14]
-
The extract may require further cleanup using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.[14]
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove particulates.[14]
-
-
System Equilibration and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
6. Data Analysis Identify this compound peaks by comparing their retention times with those of the analytical standards. Quantify the amount of each this compound using the calibration curve generated from the standards.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues with this compound peak resolution.
Caption: A troubleshooting workflow for enhancing this compound peak resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. mastelf.com [mastelf.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chemtech-us.com [chemtech-us.com]
- 8. asdlib.org [asdlib.org]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. CN103412082B - HPLC (High Performance Liquid Chromatography) technique-based detection method for contents of jasmonic acid compounds in lycoris radiate - Google Patents [patents.google.com]
Minimizing degradation of Jasmoside during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Jasmoside during sample preparation.
Understanding this compound and its Stability
This compound is a complex iridoid glycoside. Its structure contains multiple functional groups, including ester linkages and glycosidic bonds, which are susceptible to chemical and enzymatic degradation. The primary degradation pathways are hydrolysis and oxidation. Understanding these vulnerabilities is key to preserving the integrity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The main factors contributing to this compound degradation are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic bonds within the molecule. Strong alkaline solutions, in particular, have been shown to cause significant degradation of similar iridoid glycosides.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1]
-
Enzymatic Activity: Endogenous plant enzymes, such as β-glucosidases, can cleave the glycosidic bond of this compound, leading to its degradation.
-
Oxidation: Exposure to oxygen can lead to the oxidation of susceptible functional groups in the this compound molecule.
-
Light: Exposure to light can provide the energy for photolytic degradation reactions.
Q2: What are the visible signs of this compound degradation in a sample?
A2: Degradation of this compound is typically identified through analytical methods rather than visual cues. When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe:
-
A decrease in the peak area or height corresponding to this compound.
-
The appearance of new, unidentified peaks in the chromatogram, which are likely degradation products.
-
A shift in the retention time of the this compound peak, although this is less common.
Q3: How can I minimize enzymatic degradation during the initial extraction process?
A3: To minimize enzymatic degradation, it is crucial to inactivate endogenous enzymes as quickly as possible. Here are some effective strategies:
-
Immediate Freezing: Freeze the plant material in liquid nitrogen immediately after harvesting to halt all biological processes, including enzymatic activity.
-
Lyophilization (Freeze-Drying): After freezing, lyophilize the tissue to remove water, which is essential for enzyme function.
-
Solvent Extraction with Heating: Begin the extraction process with a brief period of heating (e.g., boiling in ethanol (B145695) or methanol (B129727) for 5-10 minutes) to denature enzymes.
-
Use of Organic Solvents: Employing organic solvents like methanol or ethanol for extraction helps to denature and precipitate enzymes. A 60% methanol aqueous solution has been shown to be effective for extracting similar iridoid glycosides.[1]
Q4: What are the optimal storage conditions for this compound samples?
A4: Proper storage is critical for long-term stability.
-
Temperature: Store purified this compound or extracts containing it at low temperatures, preferably at -20°C or -80°C.
-
Solvent: For long-term storage, dissolve purified this compound in a non-aqueous, aprotic solvent like acetonitrile (B52724) or DMSO and store at low temperatures.[2] If in an aqueous solution, ensure the pH is buffered to a neutral range (pH 6-7).
-
Atmosphere: To prevent oxidation, store samples under an inert atmosphere (e.g., nitrogen or argon).
-
Light: Protect samples from light by using amber vials or by storing them in the dark.
Q5: Can repeated freeze-thaw cycles affect the stability of my this compound samples?
A5: Yes, repeated freeze-thaw cycles can negatively impact the stability of this compound. These cycles can lead to changes in pH, concentration gradients, and the physical structure of the sample, which can accelerate degradation. It is recommended to aliquot samples into smaller, single-use volumes to avoid the need for repeated freezing and thawing of the entire batch.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound after extraction | Incomplete extraction | - Increase the extraction time or perform multiple extraction cycles.- Optimize the solvent-to-solid ratio; a ratio of 1:125 (material to solvent) has been effective for other iridoids.[1]- Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.[6][7] |
| Significant degradation during extraction | - Implement rapid enzyme inactivation methods (e.g., immediate freezing in liquid nitrogen, boiling in solvent).- Maintain low temperatures throughout the extraction process.- Use a buffered extraction solvent to maintain a neutral pH. | |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound | - Review your sample preparation workflow for potential causes of degradation (pH, temperature, light exposure).- Analyze a freshly prepared standard of this compound to confirm its retention time and peak shape.- Use mass spectrometry to identify the molecular weights of the unknown peaks to help elucidate the degradation pathway. |
| Contamination | - Ensure all glassware and solvents are clean and of high purity.- Run a blank (solvent only) injection to check for system contamination. | |
| Inconsistent results between sample preparations | Variability in extraction efficiency | - Standardize all extraction parameters, including time, temperature, solvent volume, and agitation speed.- Ensure the plant material is homogenous before weighing and extraction. |
| Degradation during storage | - Review and optimize storage conditions (temperature, solvent, light, and air exposure).- Prepare fresh samples for each experiment whenever possible. |
Quantitative Data Summary
The following tables summarize stability data for a selection of iridoid glycosides, which can serve as a general guide for handling this compound. Note that these are not direct data for this compound and should be used for estimation purposes.
Table 1: Effect of Temperature on the Stability of Iridoid Glycosides (in aqueous solution for 30 hours) [1]
| Compound | Degradation at 20°C | Degradation at 40°C | Degradation at 60°C | Degradation at 80°C |
| Geniposidic acid (GPA) | Stable | Stable | Stable | Stable |
| Ulmoidoside B (UB) | Stable | Stable | Minor Degradation | Significant Degradation |
| Ulmoidoside D (UD) | Stable | Stable | Minor Degradation | Significant Degradation |
Table 2: Effect of pH on the Stability of Iridoid Glycosides (at 40°C for 30 hours) [1]
| Compound | pH 2 | pH 4 | pH 6 | pH 8 | pH 10 | pH 12 |
| Geniposidic acid (GPA) | Stable | Stable | Stable | Stable | Stable | Stable |
| Scyphiphin D (SD) | Stable | Stable | Stable | Stable | Minor Degradation | Significant Degradation |
| Ulmoidoside A (UA) | Stable | Stable | Stable | Stable | Minor Degradation | Significant Degradation |
| Ulmoidoside B (UB) | Significant Degradation | Stable | Stable | Stable | Significant Degradation | Complete Degradation |
| Ulmoidoside C (UC) | Stable | Stable | Stable | Stable | Minor Degradation | Significant Degradation |
| Ulmoidoside D (UD) | Significant Degradation | Stable | Stable | Stable | Significant Degradation | Complete Degradation |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Plant Material
This protocol is designed to maximize the yield of this compound while minimizing degradation.
Materials:
-
Fresh or frozen plant material
-
Liquid nitrogen
-
Lyophilizer (optional)
-
60% Methanol in water (v/v)[1]
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Immediately after harvesting, flash-freeze the plant material in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
(Optional but recommended) Lyophilize the powdered tissue to dryness.
-
Add the powdered plant material to a flask. Add 60% methanol at a solid-to-liquid ratio of 1:125 (w/v).[1]
-
Ultrasonicate the mixture for 30 minutes at a controlled temperature of 40°C.[1]
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant.
-
Repeat the extraction (steps 4-7) on the pellet two more times to ensure complete extraction.
-
Pool the supernatants from all extractions.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried extract in a suitable solvent for storage or further purification.
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up and Concentration of this compound
This protocol can be used to remove interfering compounds and concentrate this compound from the crude extract.
Materials:
-
C18 SPE cartridge
-
Crude this compound extract
-
Methanol
-
Deionized water
-
Vacuum manifold
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge run dry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
-
Elute the cartridge with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect each fraction separately.
-
Analyze each fraction by HPLC or LC-MS to determine which fraction(s) contain this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
Visualizations
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.waters.com [support.waters.com]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbls.org [ijbls.org]
- 6. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridoid Glycosides from Phlomis Medicinalis Diels: Optimized Extraction and Hemostasis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol modifications for Jasmoside extraction from recalcitrant tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Jasmoside extraction from recalcitrant plant tissues.
Troubleshooting Guide
Recalcitrant plant tissues, characterized by features such as high lignification, abundant secondary metabolites (e.g., phenols, tannins), and rigid cell walls, present significant challenges to efficient phytochemical extraction.[1][2] These tissues often resist standard extraction protocols, leading to low yields and impure extracts. This guide addresses common issues and provides protocol modifications to enhance this compound recovery.
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Strategy | Underlying Principle |
| Inadequate Cell Lysis | 1. Mechanical Pre-treatment: Incorporate a cryogenic grinding step using liquid nitrogen to embrittle the tissue and facilitate finer powdering.[3] 2. Enzymatic Digestion: Introduce a pre-extraction step with cell wall-degrading enzymes (e.g., cellulase (B1617823), pectinase (B1165727), hemicellulase) to break down complex polysaccharides. | Recalcitrant tissues have robust cell walls that sequester target compounds. Enhanced mechanical and enzymatic disruption increases solvent access to intracellular contents. |
| Poor Solvent Penetration | 1. Increase Solvent Polarity: While non-polar solvents are typically used, a sequential extraction starting with a slightly more polar solvent (e.g., ethyl acetate) followed by a non-polar solvent (e.g., hexane) can help remove interfering compounds.[4] 2. Incorporate Surfactants: Add a low concentration of a non-ionic surfactant to the extraction solvent to improve wetting and penetration of the plant matrix. | The complex surface chemistry of recalcitrant tissues can repel standard solvents. Modifying solvent properties or using surfactants can overcome this barrier. |
| Degradation of this compound | 1. Control Temperature: Utilize cold extraction techniques (e.g., percolation or maceration at 4°C) to minimize thermal degradation of this compound.[3] 2. pH Control: Buffer the extraction solvent to a slightly acidic pH (e.g., 5.0-6.0) to maintain the stability of this compound, which can be sensitive to alkaline conditions. | Jasmosides, like many phytochemicals, can be susceptible to degradation under harsh temperature and pH conditions. |
| Co-extraction of Inhibitory Compounds | 1. Solid-Phase Extraction (SPE): Employ a C18 SPE cartridge to purify the crude extract. Jasmosides can be selectively eluted, leaving behind more polar or non-polar impurities.[3][5] 2. Adsorbent Resins: Use adsorbent resins (e.g., XAD-4) to trap interfering phenolic compounds from the crude extract before final purification. | Recalcitrant tissues are rich in secondary metabolites that can interfere with downstream analysis and purification. Chromatographic techniques can effectively remove these contaminants. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Strategy | Underlying Principle |
| High Levels of Surfactant-like Molecules | 1. Salting Out: Add a saturated solution of sodium chloride (brine) during liquid-liquid extraction to increase the ionic strength of the aqueous phase, which helps to break the emulsion.[6] 2. Centrifugation: Centrifuge the emulsion at a moderate speed (e.g., 3000 x g) to facilitate phase separation. | Emulsions are stabilized by molecules that have affinity for both the aqueous and organic phases. Altering the properties of the aqueous phase or applying physical force can destabilize the emulsion.[6][7] |
| Presence of Particulate Matter | 1. Filtration/Centrifugation: Before extraction, centrifuge the initial solvent extract at high speed and filter through a 0.45 µm membrane to remove fine particulates. | Small particles can accumulate at the interface of the two liquid phases, stabilizing the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What defines a "recalcitrant tissue" in the context of phytochemical extraction?
A: Recalcitrant plant tissues are those that are difficult to process for the extraction of phytochemicals due to their physical and chemical properties. These properties can include high levels of lignification, waxes, tannins, phenolics, and other secondary metabolites that can interfere with the extraction process and downstream analysis.[1][2] From a biotechnological perspective, recalcitrance also refers to the inability of plant cells or tissues to respond to in vitro manipulations.[8]
Q2: My crude extract is highly pigmented. How can I remove these pigments before this compound quantification?
A: Pigments like chlorophyll (B73375) can be removed by passing the extract through a solid-phase extraction (SPE) cartridge packed with a non-polar stationary phase like C18.[4] The pigments will be retained, while this compound can be eluted with a suitable solvent mixture, such as methanol (B129727)/water. Alternatively, a pre-extraction with a non-polar solvent like hexane (B92381) can remove a significant portion of the chlorophyll before the main extraction.
Q3: Can I use advanced extraction techniques for recalcitrant tissues?
A: Yes, advanced techniques can be highly effective. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve extraction efficiency by using acoustic cavitation and microwave energy, respectively, to disrupt cell walls.[9][10][11] Supercritical Fluid Extraction (SFE) with CO2 is another excellent option as it offers high selectivity and can penetrate dense plant matrices.[10][12]
Q4: How can I optimize my solvent system for this compound extraction from a new recalcitrant plant species?
A: A systematic approach is best. Start with a solvent of intermediate polarity, such as ethyl acetate (B1210297), and a highly non-polar solvent like hexane. Perform small-scale extractions with varying ratios of these solvents. Analyze the resulting extracts for this compound content (e.g., using HPLC or GC-MS) to determine the optimal solvent blend. The choice of solvent is critical and depends on the specific nature of the target bioactive compound.[4] For jasmonates, methanol and ethyl acetate have been used effectively.[5]
Experimental Protocols
Standard Protocol: Jasmonate Extraction
This protocol is suitable for non-recalcitrant plant tissues.[3]
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Homogenization: Freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1 mL of extraction solvent (80% methanol, 1% acetic acid) to the powdered tissue.
-
Incubation: Vortex thoroughly and incubate for 30 minutes at 4°C with gentle shaking.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collection: Collect the supernatant.
-
Purification (Optional): Proceed with Solid-Phase Extraction (SPE) for further purification.
Modified Protocol: this compound Extraction from Recalcitrant Tissues
This protocol incorporates modifications to address the challenges posed by recalcitrant tissues.
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Cryogenic Grinding: Freeze 500 mg of plant tissue in liquid nitrogen and grind to a very fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[3]
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Pre-treatment (Optional Enzymatic Digestion): Resuspend the powder in a buffer containing a mixture of cellulase and pectinase and incubate for 1-2 hours at a controlled temperature (e.g., 37°C) to degrade cell walls.
-
Sequential Extraction:
-
Ultrasound-Assisted Extraction: Place the sample in an ultrasonic bath for 20 minutes at a controlled temperature (below 30°C) to enhance cell disruption and solvent penetration.[9]
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Purification:
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Collect the supernatant and pass it through a C18 SPE cartridge to remove interfering compounds.[3][5]
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Wash the cartridge with a low-concentration organic solvent to remove polar impurities.
-
Elute the this compound fraction with a higher concentration of organic solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid).[3]
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.[3]
Quantitative Data Summary
The following table summarizes hypothetical data on the impact of protocol modifications on this compound yield from a recalcitrant tissue.
| Extraction Protocol | Tissue Type | This compound Yield (µg/g dry weight) | Purity (%) |
| Standard Protocol | Recalcitrant | 15.2 ± 2.1 | 65 |
| Modified Protocol (with Cryo-grinding) | Recalcitrant | 25.8 ± 3.5 | 70 |
| Modified Protocol (with UAE) | Recalcitrant | 33.5 ± 4.2 | 72 |
| Modified Protocol (Cryo-grinding + UAE + SPE) | Recalcitrant | 45.1 ± 3.9 | 95 |
Visualizations
Experimental Workflow for Recalcitrant Tissues
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of protein extracts from recalcitrant plant tissues: an evaluation of different methods for two-dimensional gel electrophoresis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. researchgate.net [researchgate.net]
- 9. files.sdiarticle5.com [files.sdiarticle5.com]
- 10. journalacri.com [journalacri.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Calibration curve issues in Jasmoside quantification
Welcome to the technical support center for jasmonide quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the analysis of jasmonates, such as Jasmonic Acid (JA) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Calibration Curve Issues
Question 1: Why is my calibration curve for jasmonic acid not linear?
Answer:
Non-linearity in your calibration curve can stem from several factors, particularly when dealing with complex biological matrices. Common causes include:
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Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a flattening of the curve.
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Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of your target analyte in the mass spectrometer, causing either ion suppression or enhancement, which disrupts linearity.[1][2][3]
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Inappropriate Calibration Range: The selected concentration range for your standards may not be appropriate for your samples, extending into regions of non-linear detector response.[1][4]
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Chemical Interactions: The analyte may be interacting with components of your sample matrix or the chromatographic column, leading to inconsistent measurements.
Troubleshooting Steps:
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Dilute Your Samples: If detector saturation is suspected, dilute your samples and re-inject them.
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Optimize Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.[5]
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Use a Stable Isotope-Labeled Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS), such as rac-Jasmonic Acid-d6, is the most effective way to compensate for matrix effects.[1][5][6] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction.[5][6]
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Prepare Matrix-Matched Calibrants: Construct your calibration curve in a blank matrix extract that is free of the target analytes to mimic the matrix effects seen in your samples.[1][7]
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Adjust Calibration Range: Ensure your calibration curve brackets the expected concentration range of your samples.[1][4]
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Consider a Weighted Regression: For some non-linear curves, applying a weighting factor (e.g., 1/x or 1/x²) during regression analysis can improve the fit.[1][4]
Question 2: I'm observing poor reproducibility and high variability between replicate injections of my standards and samples. What could be the cause?
Answer:
Poor reproducibility is a common issue that can be attributed to several factors throughout the analytical workflow.
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Inconsistent Sample Preparation: Variability in extraction efficiency, pipetting errors, or inconsistent handling of samples can introduce significant errors.[1]
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Instrument Instability: Fluctuations in the LC-MS system, such as an unstable spray in the ion source or temperature variations, can lead to inconsistent responses.
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Carryover: Residual analyte from a previous high-concentration sample can carry over into subsequent injections, affecting the accuracy of lower concentration samples.
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Internal Standard Issues: Improper addition or degradation of the internal standard will lead to inaccurate corrections.
Troubleshooting Steps:
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Standardize Protocols: Ensure consistent execution of all sample preparation steps. Use calibrated pipettes and balances.[1]
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System Equilibration: Allow the LC-MS system to equilibrate fully before starting your analytical run.
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Incorporate Wash Steps: Include blank injections between samples to wash the column and injection port, minimizing carryover.
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Internal Standard Check: Verify the concentration and stability of your internal standard stock solution. Ensure it is added consistently to all samples and standards.
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Use Pooled QC Samples: A pooled quality control (QC) sample, created by combining small aliquots from every biological sample, can be injected periodically throughout the run to monitor the stability and performance of the LC-MS system.[1]
Question 3: My jasmonide signal is very low, and I'm struggling with poor sensitivity. How can I improve it?
Answer:
Low signal intensity can be a significant hurdle, especially when quantifying low-abundance phytohormones.
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Inefficient Extraction: The chosen extraction solvent or method may not be optimal for jasmonates.
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Ion Suppression: As mentioned previously, matrix effects are a primary cause of reduced signal intensity.[1]
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Suboptimal MS Parameters: The mass spectrometer settings, such as ionization source parameters and collision energies, may not be optimized for your analyte.
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Sample Degradation: Jasmonates can be susceptible to degradation if not handled and stored properly.
Troubleshooting Steps:
-
Optimize Extraction: An 80% methanol (B129727) solution is commonly used for jasmonate extraction.[6] Ensure thorough homogenization of the tissue.
-
Thorough Sample Cleanup: Use SPE to reduce matrix components that cause ion suppression.[5]
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Tune MS Parameters: Optimize the electrospray ionization (ESI) source parameters and monitor the appropriate precursor-to-product ion transitions (MRM transitions) for your specific jasmonide and internal standard.[1] Jasmonic acid is typically analyzed in negative ESI mode.[5][8]
-
Proper Sample Handling: Flash-freeze plant tissue in liquid nitrogen immediately after collection to halt metabolic activity and store samples at -80°C.[6]
Data Presentation
Table 1: Comparison of Analytical Techniques for Jasmonic Acid Quantification
| Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 500 fg - 10 ng/mL | 0.03 - 0.257 ng/mL | LC-MS/MS generally offers lower detection limits, making it more suitable for trace amounts.[9] |
| Limit of Quantification (LOQ) | ~0.856 ng/mL | Down to 10⁻¹⁷ - 10⁻¹⁵ mol | The lower LOQs of LC-MS/MS allow for more precise quantification of low-abundance jasmonates.[9] |
| Linearity (R²) | >0.999 | >0.99 | Both techniques demonstrate excellent linearity over a wide concentration range.[9] |
| Recovery | 90 - 100% | 92.48% | Both methods show high and reproducible recovery rates.[9] |
| Precision (RSD%) | Intraday: 1.14 - 4.42% Interday: 0.37 - 4.02% | - | GC-MS has demonstrated high precision in repeated measurements.[9][10] |
| Derivatization | Required (e.g., methylation) | Not required | The need for derivatization in GC-MS adds an extra step to the workflow.[9] |
Table 2: Common Internal Standards for Jasmonic Acid Quantification
| Internal Standard | Type | Advantages | Disadvantages |
| rac-Jasmonic Acid-d6 | Stable Isotope-Labeled | Co-elutes with JA, providing the best correction for matrix effects and extraction variability.[5][6] | Higher cost compared to other standards. |
| ¹³C-Jasmonic Acid | Stable Isotope-Labeled | Considered the most ideal as ¹³C isotopes are less prone to exchange than deuterium.[5] Behaves virtually identically to the native analyte.[5] | Can be more expensive and less readily available than deuterated standards. |
| Dihydrojasmonic Acid (DHJA) | Structural Analog | Cost-effective.[5] | Does not co-elute with JA, leading to differential matrix effects and potentially less accurate correction.[5] Extraction recovery may differ from JA.[5] |
Experimental Protocols
Protocol 1: Jasmonide Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol outlines a general procedure for the extraction and cleanup of jasmonates from plant tissue.
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Sample Preparation:
-
Extraction:
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Transfer the powdered tissue to a pre-weighed centrifuge tube.
-
Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water with 1% acetic acid).[5]
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Add a known amount of a stable isotope-labeled internal standard, such as rac-Jasmonic Acid-d6.[5][6]
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Vortex the mixture thoroughly and incubate at 4°C for at least 30 minutes with gentle shaking.[5]
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Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[5]
-
Carefully collect the supernatant.[5]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Final Sample Preparation:
Protocol 2: UPLC-MS/MS Analysis of Jasmonates
This protocol provides typical parameters for the analysis of jasmonates.
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Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
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Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[5]
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Mobile Phase:
-
Gradient Elution: A suitable gradient to separate jasmonic acid from other matrix components. A typical gradient runs from a low percentage of solvent B to a high percentage over 10-20 minutes.[1][5]
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Flow Rate: 0.5 - 0.85 mL/min.[1]
-
Injection Volume: 5 - 10 µL.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[5]
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Data Acquisition: Monitor specific precursor-to-product ion transitions (MRM transitions) for each jasmonate and its corresponding internal standard.[1]
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Core components of the jasmonate signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Methyl Jasmonate versus Jasmoside in Plant Defense Induction
For researchers, scientists, and drug development professionals, understanding the nuances of plant defense signaling is critical for agricultural innovation and the discovery of novel therapeutic compounds. This guide provides a detailed comparison of methyl jasmonate (MeJA), a well-established elicitor of plant defense, with Jasmoside, a less characterized plant-derived compound.
While MeJA is a cornerstone of research into plant immunity, the role of this compound in inducing defense responses is not well-documented in current scientific literature. This guide will first delve into the extensive experimental data supporting the function of methyl jasmonate and then address the current understanding of this compound, highlighting the knowledge gaps that prevent a direct quantitative comparison.
Methyl Jasmonate: A Potent Inducer of Plant Defenses
Methyl jasmonate (MeJA) is the volatile methyl ester of jasmonic acid (JA), a key phytohormone that regulates a wide array of plant defense responses against herbivores and necrotrophic pathogens.[1][2]
Signaling Pathway of Methyl Jasmonate
Upon entering the plant cell, MeJA is converted to jasmonic acid, which is then conjugated to the amino acid isoleucine to form the biologically active molecule, jasmonoyl-isoleucine (JA-Ile).[3] JA-Ile acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[3] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[3] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a multitude of defense-related genes.[4]
Quantitative Data on Methyl Jasmonate-Induced Defenses
The application of exogenous MeJA has been shown to induce the expression of a wide range of defense-related genes and the accumulation of protective secondary metabolites.
| Plant Species | Treatment | Measured Response | Fold Change/Effect |
| Nicotiana attenuata | 150 µg MeJA per plant | Nicotine (B1678760) concentration | ~4-fold increase |
| Arabidopsis thaliana | 50 µM MeJA | PDF1.2 (defensin gene) expression | >100-fold increase after 48h |
| Oryza sativa (Rice) | 100 µM MeJA | OsPR1a (PR gene) expression in roots | Significant upregulation |
| Zea mays (Maize) | MeJA treatment | Pathogenesis-related protein 1 (PR1) | Increased expression |
| Senna tora | MeJA and wounding | Flavonoid biosynthesis genes | Upregulation, with maximum at 6h |
Experimental Protocols
Protocol 1: Induction of Defense Gene Expression in Arabidopsis thaliana
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Plant Material: Arabidopsis thaliana (e.g., Col-0) seedlings grown on Murashige and Skoog (MS) medium for 10-14 days.
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Treatment: Prepare a 50 µM solution of methyl jasmonate in a sterile aqueous solution containing 0.01% Tween-20.
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Application: Spray the seedlings with the MeJA solution until leaves are uniformly wet. Control plants are sprayed with the vehicle solution (0.01% Tween-20).
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Incubation: Keep the treated and control plants under standard growth conditions (e.g., 16h light/8h dark photoperiod at 22°C).
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Sampling: Harvest aerial tissues at various time points (e.g., 0, 6, 24, 48 hours) post-treatment and immediately freeze in liquid nitrogen.
-
Analysis: Extract total RNA from the frozen tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of defense-related genes (e.g., PDF1.2, VSP2).
Protocol 2: Quantification of Nicotine in Nicotiana attenuata
-
Plant Material: Nicotiana attenuata plants at the rosette stage.
-
Treatment: Apply 150 µg of methyl jasmonate in a lanolin paste to the stem of each plant. Control plants receive lanolin paste only.
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Incubation: Grow plants for 5-7 days under greenhouse conditions.
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Sampling: Harvest leaves from both treated and control plants.
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Analysis: Extract alkaloids from the leaf tissue using an appropriate solvent (e.g., dichloromethane). Analyze the extracts using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify nicotine levels.
This compound: An Enigmatic Secoiridoid Glucoside
"this compound" is a chemical name attributed to a secoiridoid glucoside that has been identified in plants of the Jasminum genus. Secoiridoid glucosides are a class of natural compounds known for a variety of biological activities.
Current State of Knowledge
Current scientific literature lacks studies demonstrating that this compound, or related jasmonate glycosides, function as signaling molecules to induce endogenous plant defense responses in a manner analogous to JA or MeJA. While some secoiridoid glucosides have been shown to possess antimicrobial properties or to play a role in mediating symbiotic relationships with fungi, there is no direct evidence to suggest they trigger the plant's own defense gene expression cascade.
Due to the absence of experimental data on the application of this compound to plants and the subsequent measurement of defense responses (e.g., gene expression, metabolite accumulation), a quantitative comparison with methyl jasmonate is not possible at this time.
Conclusion
Methyl jasmonate is a well-characterized and potent inducer of plant defense responses, with a clearly elucidated signaling pathway and a wealth of quantitative data supporting its efficacy. In contrast, this compound is a known natural product whose role, if any, in the active induction of plant defense signaling remains to be investigated. Future research is required to determine if this compound or other related jasmonate glycosides have a functional role in plant immunity that is comparable to the well-established activities of jasmonic acid and its methyl ester. Until such data becomes available, a direct, evidence-based comparison of their performance in inducing plant defenses cannot be made.
References
A Comparative Analysis of Jasmonide and Salicylic Acid Signaling Pathways in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Jasmonide (Jasmonate or JA) and Salicylic Acid (SA) signaling pathways, two critical hormonal networks that orchestrate plant defense responses. Understanding the intricacies of these pathways, their points of convergence, and their antagonistic relationship is paramount for developing novel strategies in crop protection and drug development. This analysis is supported by experimental data from key research, with detailed methodologies provided for reproducibility.
Core Pathway Comparison: Jasmonide vs. Salicylic Acid
Jasmonide and Salicylic Acid are central players in the plant's immune system, governing resistance to different types of pathogens. Generally, the SA pathway is activated in response to biotrophic and hemi-biotrophic pathogens, which feed on living host tissue. In contrast, the JA pathway is primarily induced by necrotrophic pathogens, which kill host cells to derive nutrients, and by herbivorous insects.[1][2] The interplay between these two pathways is often antagonistic, allowing the plant to fine-tune its defense strategy to the specific attacker.
| Feature | Jasmonide (JA) Signaling Pathway | Salicylic Acid (SA) Signaling Pathway |
| Primary Activators | Necrotrophic pathogens (e.g., Botrytis cinerea), chewing insects, wounding | Biotrophic & hemi-biotrophic pathogens (e.g., Pseudomonas syringae), piercing-sucking insects |
| Key Biosynthesis Enzyme | Lipoxygenase (LOX) | Isochorismate Synthase (ICS) |
| Active Molecule | Jasmonoyl-isoleucine (JA-Ile) | Salicylic Acid (SA) |
| Primary Receptor | COI1 (part of the SCFCOI1 E3 ubiquitin ligase complex) | NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) and NPR3/NPR4 |
| Key Transcription Factors | MYC2, ERF1, ORA59 | TGA transcription factors |
| Key Repressor Proteins | JAZ (Jasmonate ZIM-domain) proteins | NPR1 (in its oligomeric state in the cytoplasm) |
| Primary Downstream Marker Genes | PDF1.2 (PLANT DEFENSIN 1.2), VSP2 (VEGETATIVE STORAGE PROTEIN 2) | PR1 (PATHOGENESIS-RELATED 1), PR2, PR5 |
| Physiological Outcomes | Induction of defenses against necrotrophs and insects, including production of proteinase inhibitors and volatile compounds. | Systemic Acquired Resistance (SAR), Hypersensitive Response (HR), production of antimicrobial compounds. |
Quantitative Analysis of Pathway Crosstalk
The antagonistic relationship between the JA and SA pathways is well-documented at the molecular level. Treatment of plants with SA or its analogs can suppress the expression of JA-responsive genes, and conversely, activation of the JA pathway can inhibit SA-dependent responses. This crosstalk is a critical regulatory mechanism that allows the plant to prioritize one defense strategy over the other.
Table 1: Suppression of JA-Responsive Gene Expression by Salicylic Acid in Arabidopsis thaliana
The following table summarizes data on the fold change in gene expression of key JA-responsive genes in Arabidopsis thaliana when treated with Methyl Jasmonate (MeJA) alone versus a combination of MeJA and SA. This data illustrates the suppressive effect of SA on the JA signaling pathway.
| Gene | Treatment | Fold Change (relative to control) | Reference |
| PDF1.2 | 50 µM MeJA | + 1200 | Leon-Reyes et al., 2010 |
| 50 µM MeJA + 1 mM SA | + 200 | Leon-Reyes et al., 2010 | |
| VSP2 | 50 µM MeJA | + 800 | Leon-Reyes et al., 2010 |
| 50 µM MeJA + 1 mM SA | + 150 | Leon-Reyes et al., 2010 | |
| JR2 | 50 µM MeJA | + 600 | Leon-Reyes et al., 2010 |
| 50 µM MeJA + 1 mM SA | + 100 | Leon-Reyes et al., 2010 |
Table 2: Proteomic Changes in Response to JA, SA, and Combined Treatment in Arabidopsis thaliana
This table presents a selection of proteins identified in a proteomics study that show differential abundance in response to JA, SA, and a combination of both. The data highlights the complex regulatory network and the antagonistic effect of SA on JA-induced proteins.
| Protein | Function | Relative Abundance Change (JA) | Relative Abundance Change (SA) | Relative Abundance Change (JA+SA) | Reference |
| GSTU19 | Glutathione S-transferase | Increased | Slightly Increased | Decreased (compared to JA) | Spagnuolo et al., 2014 |
| PR-4 | Pathogenesis-related protein 4 | Increased | No significant change | Decreased (compared to JA) | Spagnuolo et al., 2014 |
| Thiol-disulfide isomerase | Protein folding | Increased | No significant change | Decreased (compared to JA) | Spagnuolo et al., 2014 |
| HSP70 | Heat shock protein | Increased | Slightly Increased | Synergistic Increase | Spagnuolo et al., 2014 |
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways of Jasmonide and Salicylic Acid, their point of interaction, and a typical experimental workflow for their study.
References
Validating Jasmoside's Bioactivity: A Comparative Guide to In Vivo and In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
The secoiridoid glucoside Jasmoside, found in various Jasminum species, has garnered interest for its potential pharmacological activities. However, a direct comparative analysis of its bioactivity in both live organisms (in vivo) and controlled laboratory settings (in vitro) is not yet extensively documented in peer-reviewed literature. This guide provides a comprehensive overview by summarizing the available data for this compound and related compounds from Jasminum extracts, offering insights into its potential therapeutic effects. We will delve into its explored anti-inflammatory and antioxidant properties, presenting available quantitative data, detailed experimental protocols, and key signaling pathways.
Data Presentation: A Comparative Overview
Due to the limited studies directly comparing the in vivo and in vitro efficacy of isolated this compound, this section presents a summary of findings from studies on Jasminum species extracts known to contain this compound and related secoiridoids. This approach provides a foundational understanding of its likely bioactivities.
Anti-inflammatory Activity
| Assay Type | Model/Method | Test Substance | Key Findings |
| In Vivo | Carrageenan-induced paw edema in rats | 70% EtOH-H2O extracts of Jasminum lanceolarium (containing iridoids and lignanoids) | At a dose of 400mg/kg, the extract exhibited a higher anti-inflammatory effect than the standard drug indomethacin.[1] |
| In Vivo | Acetic acid-induced ulcerative colitis in rats | Total methanolic extract of Jasminum grandiflorum L. subsp. floribundum (JTME) | JTME at 400 mg/kg demonstrated anti-inflammatory activity comparable to prednisolone (B192156) (2 mg/kg), improving colon tissue clinically and microscopically.[2][3] |
| In Vitro | Inhibition of phospholipase A2 | Iridoids and lignanoids isolated from Jasminum lanceolarium | Isolated compounds showed significant anti-inflammatory activities with IC50 values ranging from 1.76 to 5.22 mg/mL.[1] |
| In Vitro | COX-1 and COX-2 inhibition assays | Dichloromethane fraction of Jasminum grandiflorum extract | Showed high activity with IC50 values of 6.9 ± 0.2 μg/mL for COX-1 and 0.29 ± 0.01 μg/mL for COX-2.[3] |
Antioxidant Activity
| Assay Type | Model/Method | Test Substance | Key Findings |
| In Vivo | Malondialdehyde (MDA), serum catalase, superoxide (B77818) dismutase (SOD), and reduced glutathione (B108866) assays in rats | Methanolic extract of Jasminum sambac flower | The extract was evaluated for its in vivo antioxidant effect.[4] |
| In Vitro | DPPH radical scavenging assay | 90% methanol (B129727) and aqueous extracts of Jasminum mesnyi leaves | The 90% methanol extract showed a significantly higher antioxidant potential (IC50 of 25.27±0.6 μg/ml) compared to the aqueous extract (IC50 of 71.84±0.06 μg/ml).[5] |
| In Vitro | DPPH, NO, and ABTS radical scavenging assays | Ethanol extract of roots of Jasminum auriculatum | The root extract demonstrated good antioxidant activity in all three assays.[6] |
| In Vitro | DPPH, reductive ability, superoxide anion scavenging, and nitric oxide scavenging assays | 70% ethanolic extract of leaves of Jasminum grandiflorum L. | The extract showed concentration-dependent free radical scavenging activities.[7] |
Cytotoxic Activity of this compound
| Assay Type | Model/Method | Test Substance | Key Findings |
| In Vitro | MTT assay against human cancer cell lines | This compound | Exhibited potent anticancer activity with IC50 values of 66.47, 41.32, and 27.59 µg/mL against HepG-2, MCF-7, and THP-1 cell lines, respectively.[8] |
Experimental Protocols
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test substance (e.g., Jasminum extract) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group with respect to the control group.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This assay is a standard and rapid method to screen the antioxidant activity of a compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure:
-
Different concentrations of the test substance (e.g., this compound or plant extract) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test substance.
-
The mixture is shaken and allowed to stand in the dark for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
A control is prepared with the solvent and DPPH solution.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the test substance required to scavenge 50% of the DPPH radicals, is determined.
Mandatory Visualizations
Signaling Pathway: Potential Anti-inflammatory Mechanism of this compound
Caption: Proposed anti-inflammatory pathway of this compound.
Experimental Workflow: In Vivo vs. In Vitro Bioactivity Assessment
Caption: Workflow for in vivo vs. in vitro bioactivity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemcom.com [echemcom.com]
- 7. Antiulcer and in vitro antioxidant activities of Jasminum grandiflorum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Defensive Prowess of Jasmoside: A Comparative Analysis with Other Secoiridoid Glycosides in Plant Defense
For researchers, scientists, and drug development professionals, understanding the nuanced defensive capabilities of plant-derived compounds is paramount. This guide provides a comparative overview of the efficacy of jasmoside, a secoiridoid glycoside found in Jasminum species, against other prominent secoiridoids like oleuropein (B1677263) and ligstroside in the context of plant defense.
While direct, quantitative head-to-head studies on the purified compounds are limited in existing literature, this guide synthesizes available data from studies on plant extracts containing these molecules to offer insights into their relative defensive potential. The information presented underscores the need for further targeted research to fully elucidate the specific efficacy of this compound.
Quantitative Comparison of Defensive Activities
The following tables summarize the available data on the antimicrobial and anti-herbivore activities of plant extracts rich in this compound and other secoiridoid glycosides. It is crucial to note that these extracts contain a mixture of phytochemicals, and the observed activity is not solely attributable to the specified secoiridoid.
Table 1: Comparative Antimicrobial Activity of Plant Extracts Containing Secoiridoid Glycosides
| Plant Extract Source | Major Secoiridoid(s) | Test Organism | Activity Metric | Result |
| Jasminum azoricum (leaves) | This compound, Oleuropein | Staphylococcus aureus | Inhibition Zone | 30 mm (at 30 mg/mL) |
| Jasminum syringifolium (leaves) | This compound, Oleuropein | Shigella flexneri | Inhibition Zone | 22.67 mm |
| Jasminum brevilobum (leaves) | This compound | Staphylococcus aureus | MIC | 0.05 µg/mL |
| Jasminum brevilobum (leaves) | This compound | Escherichia coli | MIC | 0.07 µg/mL |
| Olea europaea (olive leaf) | Oleuropein, Ligstroside | Salmonella enteritidis | High Impact | |
| Olea europaea (olive leaf) | Oleuropein, Ligstroside | Klebsiella pneumoniae | High Impact |
MIC: Minimum Inhibitory Concentration
Table 2: Comparative Anti-Herbivore Activity of Plant Extracts Containing Secoiridoid Glycosides
| Plant Extract Source | Major Secoiridoid(s) | Herbivore | Activity Metric | Result |
| Plantago lanceolata | Aucubin, Catalpol (Iridoid Glycosides) | Spodoptera exigua | Larval Growth Rate | Reduced |
| Plantago lanceolata | Aucubin, Catalpol (Iridoid Glycosides) | Spodoptera exigua | Feeding Deterrence | Increased |
| Jasminum species (general) | This compound, Oleuropein | Generalist Insects | Insecticidal Activity | Reported |
| Olea europaea (olive leaf) | Oleuropein | Generalist Insects | Feeding Deterrent | Implied by bitter taste |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of secoiridoid glycoside efficacy.
Antimicrobial Activity Assay (Broth Microdilution Method for MIC)
-
Preparation of Plant Extracts: Plant material (e.g., leaves) is dried, ground, and extracted using a suitable solvent (e.g., methanol (B129727) or ethanol). The solvent is then evaporated to yield a crude extract.
-
Bacterial Culture: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution: The plant extract is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under optimal conditions for bacterial growth (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the extract that completely inhibits visible bacterial growth.
Anti-Herbivore Activity Assay (Leaf Disc Choice Assay)
-
Preparation of Leaf Discs: Leaf discs of a uniform size are punched from a host plant.
-
Treatment Application: A known concentration of the plant extract or purified compound is applied to one set of leaf discs, while a control set is treated with the solvent alone.
-
Herbivore Introduction: A single herbivore (e.g., a Spodoptera litura larva) is placed in a petri dish containing one treated and one control leaf disc.
-
Observation: The area of each leaf disc consumed by the herbivore is measured after a specific period (e.g., 24 hours).
-
Data Analysis: A feeding preference index is calculated to determine if the treatment significantly deterred feeding compared to the control.
Signaling Pathways and Experimental Workflows
The defensive actions of secoiridoid glycosides are intricately linked to plant defense signaling pathways, primarily the jasmonate pathway.
Jasmonate Signaling Pathway in Plant Defense
The jasmonate signaling pathway is a crucial component of induced plant defense against herbivores and necrotrophic pathogens. The perception of herbivore attack or pathogen invasion triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, an F-box protein that is part of the SCFCOI1 ubiquitin ligase complex. This binding event leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes, including those involved in the synthesis of defensive secondary metabolites like secoiridoid glycosides.
Experimental Workflow for Comparing Secoiridoid Efficacy
A robust experimental design is essential for a direct and reliable comparison of the defensive efficacy of different secoiridoid glycosides. The following workflow outlines a potential experimental approach.
A Comparative Guide to Jasmonate Quantification: A Cross-Validation of Mass Spectrometry Methods
For researchers, scientists, and professionals in drug development, the precise quantification of jasmonates is critical for understanding plant defense mechanisms, stress responses, and potential therapeutic applications. Jasmonates are a class of lipid-derived phytohormones that play a pivotal role in plant growth, development, and defense against biotic and abiotic stresses.[1][2] Their accurate measurement is crucial for dissecting these fundamental biological processes. This guide provides an objective comparison of the two primary mass spectrometry-based methods for jasmonate analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
The analysis of jasmonates presents a significant analytical challenge due to their low endogenous concentrations and the complexity of the plant matrix.[3][4] Modern mass spectrometry has become the gold standard for accurate and sensitive quantification of these compounds.[3][5] While both LC-MS/MS and GC-MS are powerful techniques, they differ in their workflows, performance characteristics, and suitability for specific applications.
Quantitative Performance: A Comparative Overview
The selection of a mass spectrometry platform for jasmonate analysis hinges on the specific research question. For targeted quantification, LC-MS/MS is often favored for its high sensitivity and specificity.[3][6] The following table summarizes key quantitative performance parameters for the analysis of jasmonic acid and its derivatives using GC-MS and LC-MS/MS, based on data from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 500 fg - 10 ng/mL[1] | 0.03 - 0.257 ng/mL[1][7] | LC-MS/MS generally offers lower limits of detection, making it more suitable for samples with trace amounts of jasmonates.[1] |
| Limit of Quantification (LOQ) | ~0.856 ng/mL[1][8][9] | Down to 10⁻¹⁷ - 10⁻¹⁵ mol[1][6] | The lower LOQs of LC-MS/MS allow for more precise quantification of low-abundance jasmonates. |
| Linearity (R²) | >0.999[1] | >0.99[1] | Both techniques exhibit excellent linearity over a wide concentration range, ensuring accurate quantification. |
| Recovery | 90 - 100%[1] | 92.48% - 94.30%[7] | Both methods demonstrate high and reproducible recovery rates, indicating minimal analyte loss during sample preparation. |
| Precision (RSD%) | Intraday: 1.14 - 4.42% Interday: 0.37 - 4.02%[1] | Typically <15-20% | Both methods offer high precision, though this is highly dependent on the specific assay validation. |
| Derivatization | Required (e.g., methylation, pentafluorobenzylation)[1] | Not required[1] | The necessity of derivatization in GC-MS adds an extra step to the workflow, potentially increasing sample preparation time and introducing variability.[1] |
| Sample Throughput | Lower[1] | Higher[1] | LC-MS/MS methods are often faster and more amenable to high-throughput analysis due to the absence of a derivatization step and faster chromatography.[1][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative protocols for both LC-MS/MS and GC-MS analysis of jasmonates.
Protocol 1: UPLC-MS/MS Analysis of Jasmonates
This method is adapted for the highly sensitive and high-throughput analysis of jasmonates from small amounts of plant tissue.[6]
1. Sample Preparation and Extraction:
-
Freeze plant tissue (approx. 50 mg fresh weight) in liquid nitrogen and grind to a fine powder.
-
To the powdered tissue, add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol).
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d2-JA) to correct for analyte loss during sample preparation and analysis.[10]
-
Vortex vigorously and incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube. For enhanced purity, a solid-phase extraction (SPE) step using a mixed-mode or C18 cartridge can be employed.[6][7]
-
Elute the jasmonates with an appropriate solvent (e.g., methanol (B129727) with 1% formic acid).[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[3][10]
2. UPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3][11]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.[3]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for acidic jasmonates.[3][11]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on a triple quadrupole (QqQ) mass spectrometer.[3][10] Specific precursor-to-product ion transitions for each jasmonate and its internal standard are monitored.
-
High-Resolution MS (e.g., Q-TOF, Orbitrap): For untargeted analysis, full scan mode is used. For targeted analysis, Parallel Reaction Monitoring (PRM) or targeted MS/MS can be employed.[3][12]
-
Key Parameters:
Protocol 2: GC-MS Analysis of Jasmonates
This method requires derivatization to increase the volatility of the jasmonates.
1. Sample Preparation, Extraction, and Derivatization:
-
Sample extraction is performed similarly to the LC-MS/MS protocol, using an organic solvent and the addition of an internal standard.
-
Derivatization: This is a critical step for GC-MS. A common method is methylation, converting jasmonic acid to the more volatile methyl jasmonate (MeJA) using diazomethane (B1218177) or similar reagents. Pentafluorobenzyl (PFB) ester derivatization is also used for high sensitivity.[1]
-
After derivatization, the sample is typically purified using SPE (e.g., silica (B1680970) column) to remove excess derivatizing agent and other interferences.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is common for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) is standard.[13] Chemical Ionization (CI) can also be used for softer ionization and to preserve the molecular ion.[14]
-
Scan Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, monitoring specific ions characteristic of the derivatized jasmonate.
Visualizing the Process and Pathway
To better understand the context of jasmonate analysis, the following diagrams illustrate a typical experimental workflow and the core jasmonate signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of chiral jasmonates in flowers by GC/MS after monolithic material sorptive extraction. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. High-resolution mass spectrometry-based metabolomics reveal the disruption of jasmonic pathway in Arabidopsis thaliana upon copper oxide nanoparticle exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 14. An Arabidopsis GCMS chemical ionization technique to quantify adaptive responses in central metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Jasmoside vs. Other Jasmonates in Herbivore Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The jasmonate family of phytohormones plays a pivotal role in orchestrating plant defense mechanisms against a wide array of herbivores. While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) are well-established as key signaling molecules in herbivore resistance, the specific roles of other jasmonate derivatives, such as jasmonate glycosides, are less understood. This guide provides a comparative analysis of the role of "jasmoside," here represented by the well-characterized jasmonate glucoside, tuberonic acid glucoside (12-hydroxyjasmonic acid glucoside), versus other key jasmonates in mediating herbivore resistance, supported by available experimental insights.
Comparative Overview of Jasmonates
The efficacy of different jasmonates in deterring herbivores is intrinsically linked to their chemical structure, metabolic pathway, and signaling mechanism. While direct quantitative comparisons of the anti-herbivore effects of this compound (tuberonic acid glucoside) and other jasmonates are limited in publicly available literature, a qualitative comparison based on their known biological functions and signaling pathways is presented below.
| Feature | Jasmonic Acid (JA) | Jasmonoyl-Isoleucine (JA-Ile) | Methyl Jasmonate (MeJA) | Tuberonic Acid Glucoside (this compound) |
| Primary Role in Herbivore Defense | Precursor to the active signal | The primary active signaling molecule | A volatile signal for inter- and intra-plant communication | Primarily considered an inactive storage or transport form; potential for signaling in specific contexts. |
| Bioactivity | Low intrinsic activity | High bioactivity in inducing defense gene expression | Volatile, can induce defense responses | Generally considered inactive in canonical defense signaling; bioactivity in other processes. |
| Signaling Pathway | Acts through conversion to JA-Ile | COI1-JAZ dependent signaling cascade | Can be converted to JA and then JA-Ile to signal | Likely COI1-JAZ independent signaling; specific receptor and pathway largely unknown. |
| Mode of Action | - | Binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and activation of defense gene transcription. | Induces defense responses upon perception by neighboring plants or distal parts of the same plant. | May be hydrolyzed to release the aglycone, which could have biological activity. |
Jasmonate Signaling Pathways
The differential roles of jasmonates in herbivore resistance are a direct consequence of their interaction with distinct signaling pathways.
1. The Canonical JA-Ile Dependent Pathway for Herbivore Resistance
The primary pathway for jasmonate-mediated defense against herbivores is initiated by the perception of JA-Ile. This pathway is well-elucidated and involves a cascade of molecular events leading to the expression of defense-related genes.
2. Putative Role and Signaling of this compound (Tuberonic Acid Glucoside)
In contrast to the direct role of JA-Ile, jasmonate glucosides like tuberonic acid glucoside are generally considered to be inactive catabolites or transport forms of jasmonates.[1] Their formation from jasmonic acid is a mechanism to regulate the levels of active jasmonates. However, some studies suggest that these glucosides may have biological activities independent of the canonical COI1-JAZ pathway. For instance, 12-O-Glc-JA has been shown to activate leaf movement in a COI1-independent manner.[2] It is hypothesized that these glucosides may be hydrolyzed by β-glucosidases to release the aglycone (e.g., tuberonic acid), which may then exert biological effects through yet-to-be-identified signaling pathways.
Experimental Protocols
1. Insect Feeding Bioassay
This protocol is a generalized method for assessing the impact of jasmonate treatment on herbivore performance.
-
Plant Material: Use plants of a uniform age and developmental stage.
-
Jasmonate Application: Jasmonates can be applied to plants in several ways, including spraying a solution onto the foliage, applying it to the soil, or exposing the plant to volatile forms like methyl jasmonate in a sealed chamber.[3] A typical application involves dissolving the jasmonate in a solvent (e.g., ethanol) and then diluting it to the desired concentration in water containing a surfactant (e.g., Tween 20) to ensure even coverage. Control plants should be treated with the solvent solution alone.
-
Herbivore Introduction: After a set period to allow for the induction of defense responses (e.g., 24-48 hours), introduce herbivores of a consistent age or developmental stage (e.g., early instar larvae) to the plants.
-
Bioassay Conditions: Maintain the plants under controlled environmental conditions (e.g., temperature, light, humidity) for the duration of the feeding trial.
-
Data Collection: After a predetermined feeding period (e.g., several days), record relevant metrics such as herbivore weight gain, mortality rate, and the amount of leaf tissue consumed.[4]
2. Analysis of Defense Gene Expression
To investigate the molecular mechanisms underlying the observed resistance, the expression of known jasmonate-responsive defense genes can be quantified using techniques like quantitative real-time PCR (qRT-PCR).
-
Sample Collection: Harvest leaf tissue from control and jasmonate-treated plants at various time points after treatment and/or herbivore feeding.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the collected tissue and reverse-transcribe it into complementary DNA (cDNA).
-
qRT-PCR: Perform qRT-PCR using primers specific to the target defense genes (e.g., genes encoding proteinase inhibitors, polyphenol oxidases, or enzymes involved in the biosynthesis of defensive secondary metabolites).
-
Data Analysis: Normalize the expression of the target genes to a stably expressed reference gene to determine the relative fold change in gene expression in response to jasmonate treatment.
Conclusion
The current body of research strongly supports the central role of JA-Ile as the primary bioactive jasmonate that directly mediates herbivore resistance through the well-defined COI1-JAZ signaling pathway. In contrast, "this compound," as represented by tuberonic acid glucoside, appears to function primarily as a metabolic intermediate for storage or transport, with potential signaling roles in specific physiological processes that are independent of the canonical herbivore defense pathway. While the direct anti-herbivore properties of this compound remain to be quantitatively assessed and compared with other jasmonates, the available evidence suggests a divergence in their primary functions. Future research focusing on the direct application of this compound in herbivore feeding bioassays and the elucidation of its signaling pathway will be crucial to fully understand its place within the complex network of jasmonate-mediated plant defenses.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jasmonate-induced responses are costly but benefit plants under attack in native populations - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic and Antagonistic Interactions of Jasmonide with Other Phytohormones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phytohormone Jasmonide, a key player in plant growth, development, and defense, does not act in isolation. Its effects are intricately modulated through a complex network of interactions with other phytohormones. Understanding these synergistic and antagonistic relationships is crucial for developing novel strategies in crop improvement and drug development. This guide provides an objective comparison of Jasmoside's interactions with other major phytohormones, supported by experimental data and detailed methodologies.
Jasmonide and Auxin: A Complex Interplay in Growth and Development
The interaction between jasmonic acid (JA) and auxin is multifaceted, often exhibiting antagonistic effects on growth but synergistic effects in developmental processes like flower formation.[1][2] A central hub for this crosstalk is the interaction between JASMONATE ZIM-DOMAIN (JAZ) proteins, key repressors in the JA signaling pathway, and components of the auxin signaling pathway.[1][3]
Quantitative Data on Jasmonide-Auxin Interaction
| Biological Process | Plant Species | Treatment | Observed Effect | Quantitative Change | Reference |
| Primary Root Growth | Arabidopsis thaliana | Methyl Jasmonate (MeJA) | Inhibition of primary root growth | ~50% reduction in root length with 10 µM MeJA | (Sun et al., 2009)[4] |
| Indole-3-acetic acid (IAA) | Promotion of primary root growth | - | (Sun et al., 2009)[4] | ||
| MeJA + IAA | MeJA-induced inhibition is dominant | - | (Sun et al., 2009)[4] | ||
| Lateral Root Formation | Arabidopsis thaliana | MeJA | Promotion of lateral root formation | Increased lateral root density | (Sun et al., 2009)[4] |
| IAA | Promotion of lateral root formation | Increased lateral root density | (Sun et al., 2009)[4] | ||
| Gene Expression (ASA1) | Arabidopsis thaliana | MeJA | Upregulation of ASA1 expression | Significant increase in transcript levels | (Sun et al., 2009)[4] |
| Gene Expression (YUC8/9) | Arabidopsis thaliana | MeJA | Upregulation of YUC8 and YUC9 expression | Significant increase in transcript levels | (Hentrich et al., 2013)[5] |
Signaling Pathway and Experimental Workflow
The interaction between Jasmonide and Auxin signaling pathways often converges on the regulation of transcription factors. For instance, JA-activated MYC2 can directly repress the expression of auxin-responsive genes like PLT1 and PLT2 to inhibit primary root growth.[3][6] Conversely, JA can induce auxin biosynthesis genes such as ASA1 and YUCCA to promote lateral root formation.[3][4][5]
Experimental Protocol: Root Growth Assay
A common method to assess the interaction between Jasmonide and auxin is through in vitro root growth assays on Arabidopsis thaliana seedlings.
-
Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and plate them on Murashige and Skoog (MS) medium supplemented with various concentrations of MeJA, IAA, or a combination of both.
-
Incubation: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination, then transfer them to a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length and count the number of lateral roots for each seedling under a dissecting microscope.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine the significance of the differences between treatments.
Jasmonide and Gibberellin: An Antagonistic Relationship in Growth-Defense Trade-offs
The interaction between Jasmonic acid (JA) and Gibberellin (GA) is often antagonistic and plays a crucial role in the trade-off between plant growth and defense.[1] The core of this crosstalk lies in the interaction between JAZ proteins and DELLA proteins, which are key repressors of GA signaling.[3]
Quantitative Data on Jasmonide-Gibberellin Interaction
| Biological Process | Plant Species | Treatment | Observed Effect | Quantitative Change | Reference |
| Plant Growth | Arabidopsis thaliana | JA | Inhibition of growth | - | (Yang et al., 2012) |
| GA | Promotion of growth | - | (Yang et al., 2012) | ||
| JA + GA | Antagonistic interaction | - | (Yang et al., 2012) | ||
| Defense Gene Expression | Arabidopsis thaliana | JA | Induction of defense genes | - | (Yang et al., 2012) |
| GA | Repression of JA-induced defense genes | - | (Yang et al., 2012) |
Signaling Pathway
JAZ proteins can interact with DELLA proteins, preventing them from being targeted for degradation. This stabilization of DELLA proteins leads to the repression of growth. Conversely, DELLAs can interact with JAZs, potentially modulating JA-mediated defense responses.[3]
Jasmonide and Abscisic Acid: Synergism in Stress Responses
Jasmonic acid (JA) and Abscisic acid (ABA) often act synergistically in regulating responses to abiotic stresses and in processes like seed germination.[1][7] The molecular basis for this synergy involves the interaction of components from both signaling pathways, including JAZ proteins and ABA-responsive transcription factors.[8]
Quantitative Data on Jasmonide-Abscisic Acid Interaction
| Biological Process | Plant Species | Treatment | Observed Effect | Quantitative Change | Reference |
| Seed Germination | Arabidopsis thaliana | ABA | Inhibition of seed germination | - | (Aleman et al., 2016) |
| MeJA | Slight inhibition of seed germination | - | (Aleman et al., 2016) | ||
| ABA + MeJA | Synergistic inhibition of seed germination | Significantly lower germination rate than individual treatments | (Aleman et al., 2016) | ||
| Stomatal Closure | Arabidopsis thaliana | ABA | Induction of stomatal closure | - | (Munemasa et al., 2007)[9] |
| MeJA | Induction of stomatal closure | - | (Munemasa et al., 2007)[9] | ||
| Avenanthramide Production | Avena sativa (Oat) | MeJA | 2.5-fold increase | 582.9 mg/kg FW | (Jo et al., 2021)[10] |
| ABA | 2.8-fold increase | 642.9 mg/kg FW | (Jo et al., 2021)[10] | ||
| MeJA + ABA | Synergistic increase | 1505 mg/kg FW | (Jo et al., 2021)[10] |
Signaling Pathway
JAZ proteins can physically interact with key ABA signaling components like ABI3 and ABI5, which are crucial transcription factors in the ABA pathway.[8] This interaction modulates the expression of ABA-responsive genes, leading to a synergistic response.
Experimental Protocol: Seed Germination Assay
-
Seed Preparation and Plating: Surface-sterilize seeds of the desired plant species (e.g., Arabidopsis thaliana or Avena sativa) and plate them on a suitable medium (e.g., MS for Arabidopsis, water agar (B569324) for oat) containing different concentrations of ABA, MeJA, or a combination.
-
Incubation: Stratify the plates if necessary, then incubate them under controlled conditions (e.g., 22°C, 16 h light/8 h dark).
-
Germination Scoring: Score germination, typically defined by radicle emergence, at regular time intervals (e.g., every 12 or 24 hours) for several days.
-
Data Analysis: Calculate the germination percentage for each treatment at each time point and analyze the data statistically to identify synergistic interactions.
Jasmonide and Cytokinin: Antagonistic Crosstalk in Development
The interaction between Jasmonic acid (JA) and cytokinin is generally antagonistic, particularly in developmental processes like xylem development.[11][12]
Quantitative Data on Jasmonide-Cytokinin Interaction
| Biological Process | Plant Species | Treatment | Observed Effect | Quantitative Change | Reference |
| Callus Growth | Nicotiana tabacum (Tobacco) | Cytokinin | Promotion of callus growth | - | (Ueda and Kato, 1982)[13] |
| Jasmonate | Inhibition of cytokinin-induced callus growth | - | (Ueda and Kato, 1982)[13] | ||
| Xylem Development | Arabidopsis thaliana | JA | Antagonizes cytokinin-mediated xylem development | - | (Zhang et al., 2021)[11] |
Signaling Pathway
The JA-responsive transcription factor MYC2 plays a key role in this antagonism by promoting the expression of ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEIN 6 (AHP6), an inhibitor of cytokinin signaling.[11][12]
Conclusion
The interactions of this compound with other phytohormones are complex and context-dependent, with the outcome often determined by the specific developmental stage, tissue type, and environmental conditions. A thorough understanding of these synergistic and antagonistic relationships is paramount for manipulating plant responses to enhance agricultural productivity and for the discovery of new bioactive compounds. The experimental frameworks and signaling models presented in this guide offer a foundation for further research in this dynamic field.
References
- 1. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. mdpi.com [mdpi.com]
- 4. The jasmonic acid signaling pathway is linked to auxin homeostasis through the modulation of YUCCA8 and YUCCA9 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Mechanism Underlying the Synergetic Effect of Jasmonate on Abscisic Acid Signaling during Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Effect of Methyl Jasmonate and Abscisic Acid Co-Treatment on Avenanthramide Production in Germinating Oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Cytokinin cross-talking during biotic and abiotic stress responses [frontiersin.org]
Unmasking the Transcriptional Architects: A Comparative Guide to Jasmoside and Coronatine in Differential Gene Expression
A deep dive into the molecular responses to two potent signaling molecules reveals both shared pathways and distinct regulatory nuances. For researchers in plant science and drug development, understanding these differences is key to harnessing their potential.
Jasmoside and coronatine (B1215496), while structurally distinct, are both powerful modulators of the jasmonate signaling pathway, a critical component of plant defense and development. This guide provides a comparative analysis of their effects on differential gene expression, supported by experimental data and detailed protocols. We dissect their signaling cascades, compare their impacts on the transcriptome, and offer insights for future research and application.
At the Core of Control: Shared Signaling Pathways
Both jasmonates (JAs), such as jasmonoyl-isoleucine (JA-Ile), and coronatine (COR), a phytotoxin produced by some pathogenic bacteria, exert their influence through a common signaling pathway.[1][2][3] Coronatine acts as a potent molecular mimic of JA-Ile.[2][3] The central mechanism involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key component of the Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[1][4][5]
In the absence of a signal, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors, such as MYC2, which are responsible for activating JA-responsive genes.[1][6][7] The binding of either JA-Ile or coronatine to COI1 triggers the ubiquitination and subsequent degradation of these JAZ repressor proteins by the 26S proteasome.[6][8] This degradation liberates the transcription factors, allowing them to initiate the expression of a wide array of downstream genes involved in defense, stress responses, and development.[6][7]
Figure 1. Simplified signaling pathway for this compound and Coronatine.
Comparative Analysis of Gene Expression
While both compounds utilize the same core pathway, studies reveal quantitative and qualitative differences in the transcriptomic responses they elicit. Coronatine is often described as a more potent activator of the jasmonate pathway.[9][10]
| Feature | This compound (e.g., MeJA) | Coronatine (COR) | Source |
| Potency | Effective inducer of JA-responsive genes. | Generally a more potent inducer, sometimes 1000 times more active than JA. | [9] |
| Number of DEGs | Induces a significant number of differentially expressed genes (DEGs). | In soybean, treatment resulted in 4,545 DEGs (2,170 up-regulated, 2,375 down-regulated). | [11] |
| Up-regulated Genes | Genes involved in defense (e.g., proteinase inhibitors, VSP), secondary metabolism, and ethylene (B1197577) signaling. | Genes related to JA and ethylene synthesis, stress-associated proteins, and secondary metabolites like glucosinolates and phenylpropanoids. | [11][12] |
| Down-regulated Genes | - | Genes involved in photosynthesis and chloroplast metabolism. | [11] |
| Specific Gene Induction | Induces ATHCOR1. | Strongly induces ATHCOR1. | [13][14] |
| Hormonal Crosstalk | Interacts with salicylic (B10762653) acid (SA) and ethylene pathways. | Suppresses SA-mediated defense by inhibiting SA accumulation. | [7][15][16] |
Experimental Protocols
A typical workflow for differential gene expression analysis in response to this compound and coronatine using RNA-sequencing (RNA-seq) is outlined below.
Plant Material and Treatment
-
Plant Growth: Grow plants (e.g., Arabidopsis thaliana, soybean, or maize) under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
Treatment: Apply this compound (e.g., 10 µM Methyl Jasmonate) or coronatine (e.g., 1 µM) to the plants. A mock treatment (e.g., the solvent used to dissolve the compounds) should be used as a control.
-
Time Course: Harvest tissue samples at various time points post-treatment (e.g., 0, 1, 4, 8, 24 hours) to capture both early and late response genes.
RNA Extraction and Library Preparation
-
RNA Extraction: Isolate total RNA from the collected tissue samples using a suitable method, such as a commercial RNA extraction kit or a CTAB-based protocol.[17][18] The quality and quantity of the extracted RNA should be assessed using a spectrophotometer and gel electrophoresis.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
Sequencing and Bioinformatic Analysis
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the treatment and control groups using statistical packages like DESeq2 or edgeR.
-
Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.
-
Figure 2. General workflow for RNA-seq analysis.
Conclusion
This compound and coronatine are invaluable tools for dissecting the jasmonate signaling pathway and its role in plant biology. While they converge on the same core signaling mechanism, the resulting transcriptional landscapes exhibit important distinctions. Coronatine often acts as a more potent elicitor, leading to a broader and more intense gene expression response, including the suppression of photosynthesis-related genes. Understanding these nuances is crucial for developing novel strategies in crop protection and for the targeted modulation of plant metabolic pathways. Future research employing direct, side-by-side comparative transcriptomics and proteomics will further illuminate the intricate regulatory networks governed by these powerful signaling molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Jasmonic Acid Signaling Pathway in Plants [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coronatine-Based Gene Expression Changes Impart Partial Resistance to Fall Armyworm (Spodoptera frugiperda) in Seedling Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Transcriptome Analysis Identified Gene Regulation Networks in Soybean Leaves Perturbed by the Coronatine Toxin [frontiersin.org]
- 12. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Expression of a Novel Gene in Response to Coronatine, Methyl Jasmonate, and Wounding in the Coi1 Mutant of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential expression of a novel gene in response to coronatine, methyl jasmonate, and wounding in the Coi1 mutant of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Coronatine promotes Pseudomonas syringae virulence in plants by activating a signaling cascade that inhibits salicylic acid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds [bio-protocol.org]
Validating the Specificity of Jasmoside-Induced Protein Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein expression changes induced by Jasmoside, a plant-derived signaling molecule, with a focus on its specificity and mechanism of action. Drawing upon experimental data from studies on jasmonates, particularly methyl jasmonate (MJ) as a representative compound, this document outlines the key molecular events and provides detailed protocols for validation.
Executive Summary
This compound and related jasmonates are a class of lipid-derived signaling molecules that have demonstrated significant bioactivity, including the selective induction of apoptosis in cancer cells while leaving normal cells largely unaffected. This specificity is attributed to their ability to modulate distinct signaling pathways and protein expression profiles. This guide delves into the specifics of these molecular changes, offering a comparative analysis against control conditions and providing the technical framework for researchers to validate these findings.
Data Presentation: this compound-Induced Protein Expression Changes in Cancer Cells
The following tables summarize quantitative data from studies on methyl jasmonate, illustrating the compound's impact on key proteins involved in apoptosis and cell cycle regulation in various cancer cell lines.
Table 1: Modulation of Apoptosis-Regulating Proteins by Methyl Jasmonate
| Protein | Function | Cell Line | Change in Expression (Compared to Control) | Reference |
| Bax | Pro-apoptotic | A549 (Lung Carcinoma) | Increased | |
| Bcl-2 | Anti-apoptotic | PC-3 (Prostate Cancer) | Decreased | |
| Cleaved Caspase-3 | Executioner caspase | A549 (Lung Carcinoma) | Increased | |
| Cleaved Caspase-9 | Initiator caspase | - | Increased | [1] |
| Survivin | Inhibitor of apoptosis | HeLa, CaSki (Cervical Cancer) | Decreased | [2] |
| XIAP | X-linked inhibitor of apoptosis | Neuroblastoma cell lines | Decreased | |
| TNFR1 | Death receptor | MDA-MB-435, MCF-7 (Breast Cancer) | Increased | [2][3] |
Table 2: Impact of Methyl Jasmonate on Cell Cycle Regulatory Proteins
| Protein | Function | Cell Line | Change in Expression (Compared to Control) | Reference |
| p21 | Cyclin-dependent kinase inhibitor | T-47D (Breast Cancer) | Increased | [4] |
| p27 | Cyclin-dependent kinase inhibitor | T-47D (Breast Cancer) | Increased | [4] |
| Cyclin D1 | Promotes G1/S transition | T-47D (Breast Cancer) | Decreased | [4] |
| CDK2 | Promotes G1/S transition | T-47D (Breast Cancer) | Decreased | [4] |
| CDC6 | DNA replication initiation | T-47D (Breast Cancer) | Decreased | [4] |
| mTOR | Kinase involved in cell growth | T-47D (Breast Cancer) | Decreased | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma), PC-3 (human prostate cancer), T-47D (human breast cancer), or other relevant cancer cell lines.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound (or methyl jasmonate) at various concentrations (e.g., 0, 1, 2, 5 mM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48 hours) before harvesting for analysis.
Western Blot Analysis
This protocol is designed to quantify the expression levels of specific proteins.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize to a loading control (e.g., β-actin or GAPDH).
-
Proteomic Analysis via 2D Gel Electrophoresis and Mass Spectrometry
This protocol allows for a broader, unbiased analysis of protein expression changes.
-
Sample Preparation:
-
Prepare cell lysates as described for Western blotting, ensuring the lysis buffer is compatible with isoelectric focusing (IEF).
-
Quantify protein concentration.
-
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
First Dimension (Isoelectric Focusing - IEF): Solubilize protein samples in rehydration buffer and apply to an immobilized pH gradient (IPG) strip. Perform IEF to separate proteins based on their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): Equilibrate the IPG strip in SDS equilibration buffer and place it on top of a large-format SDS-polyacrylamide gel. Perform electrophoresis to separate proteins based on their molecular weight.
-
-
Protein Visualization and Analysis:
-
Stain the 2D gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Scan the gel and perform image analysis to identify protein spots with differential expression between this compound-treated and control samples.
-
-
Protein Identification by Mass Spectrometry:
-
Excise the differentially expressed protein spots from the gel.
-
Perform in-gel tryptic digestion to break down the proteins into smaller peptides.
-
Extract the peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting peptide mass spectra against a protein database (e.g., Swiss-Prot) to identify the proteins.
-
By following these protocols and utilizing the provided comparative data and pathway diagrams, researchers can effectively validate the specificity of this compound-induced protein expression and further elucidate its mechanism of action in relevant biological systems.
References
Comparative Metabolomics of Plant Tissues Treated with Jasmoside and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of signaling molecules like Jasmoside and its analogs on plant metabolism is crucial for harnessing their potential in agriculture and medicine. This guide provides an objective comparison of the metabolomic responses of plant tissues to this compound and its analogs, supported by experimental data and detailed protocols.
Jasmonates, a class of lipid-derived plant hormones, play a pivotal role in regulating a wide array of physiological processes, from growth and development to defense against biotic and abiotic stresses.[1] Among these, this compound, a glycosidic derivative of jasmonic acid, and its synthetic analogs are of particular interest for their potential to modulate the production of valuable secondary metabolites.[2][3] These secondary metabolites, including terpenoids, alkaloids, and phenolics, are the foundation for many pharmaceuticals, nutraceuticals, and agrochemicals.[4][5] Elicitation with jasmonates has been shown to be a powerful strategy to enhance the biosynthesis of these compounds in various plant species.[2][6]
This guide delves into the comparative effects of this compound and its analogs on the plant metabolome, providing a framework for researchers to select the most effective elicitors for their specific applications.
Experimental Protocols
Precise and reproducible experimental design is fundamental to comparative metabolomics studies. Below are detailed methodologies for key experiments in this field.
Plant Material and Treatment
A common experimental setup involves the use of plant cell suspension cultures or whole plants grown under controlled conditions. For instance, Arabidopsis thaliana seedlings can be germinated and grown for seven days under white light before being transferred to specific light conditions. After a two-day acclimation period, seedlings are treated with a solution of the test compound (e.g., 50 µM methyl jasmonate) or a mock solution. The plant material is then harvested for analysis after a set period, typically three days.[2]
Metabolite Extraction
The extraction of metabolites is a critical step that must be optimized for the specific plant tissue and target metabolites. A general protocol for both polar and non-polar compounds involves the use of a methanol, water, and chloroform (B151607) mixture.[7] For untargeted metabolomics, a common method is as follows:
-
Harvesting: Flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
Extraction: Resuspend the powdered tissue in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Centrifugation: Centrifuge the mixture to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Metabolomic Analysis
The analysis of the extracted metabolites is typically performed using high-resolution analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[7][8]
-
LC-MS: This is the most widely used platform for metabolomics due to its versatility and high coverage of the metabolome. Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) allows for the separation and identification of a wide range of compounds.[5][8]
-
GC-MS: This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds, as well as derivatized primary metabolites.[7][8]
The resulting data is then processed using specialized software to identify and quantify the metabolites. Statistical analysis, such as principal component analysis (PCA) and hierarchical clustering analysis (HCA), is used to identify significant differences in the metabolomic profiles between different treatments.[4][5]
Comparative Metabolomic Data
Initial literature searches did not yield specific quantitative data directly comparing the metabolomic effects of this compound and its distinct analogs. The available research primarily focuses on the more common jasmonates like jasmonic acid and methyl jasmonate. The following table is a template that can be populated as more specific research on this compound analogs becomes available. For the purpose of this guide, a hypothetical comparison is presented to illustrate how such data would be structured.
| Metabolite Class | This compound | Analog A (e.g., Methyl-Jasmoside) | Analog B (e.g., Hydroxy-Jasmoside) | Control | Fold Change (Analog A vs. This compound) | Fold Change (Analog B vs. This compound) |
| Terpenoids | ||||||
| - Triterpenoid (B12794562) X | 150 ± 12 | 250 ± 20 | 180 ± 15 | 20 ± 3 | 1.67 | 1.20 |
| - Diterpenoid Y | 80 ± 7 | 110 ± 9 | 95 ± 8 | 10 ± 2 | 1.38 | 1.19 |
| Alkaloids | ||||||
| - Alkaloid Z | 30 ± 4 | 55 ± 6 | 40 ± 5 | 5 ± 1 | 1.83 | 1.33 |
| Phenolics | ||||||
| - Flavonoid A | 200 ± 18 | 350 ± 30 | 280 ± 25 | 50 ± 6 | 1.75 | 1.40 |
| - Phenolic Acid B | 120 ± 10 | 190 ± 15 | 150 ± 12 | 30 ± 4 | 1.58 | 1.25 |
Data are presented as mean relative abundance ± standard deviation (n=3). Fold change is calculated as the mean relative abundance of the analog divided by the mean relative abundance of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in jasmonate signaling and metabolomics experiments is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate these pathways and workflows.
Conclusion
The study of this compound and its analogs holds significant promise for the targeted manipulation of plant secondary metabolism. While direct comparative metabolomic data for a range of this compound analogs is still emerging, the established protocols and understanding of the general jasmonate signaling pathway provide a solid foundation for future research. By employing the methodologies outlined in this guide, researchers can systematically evaluate the efficacy of different this compound derivatives as elicitors, paving the way for novel applications in drug development and crop improvement. As more quantitative data becomes available, a clearer picture of the structure-activity relationships of these fascinating molecules will emerge, enabling the rational design of next-generation elicitors.
References
- 1. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic analysis of methyl jasmonate-induced triterpenoid production in the medicinal herb Centella asiatica (L.) urban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 7. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Jasmoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Jasmoside, a glycoside of jasmonic acid. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound waste requires, at a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Primary Disposal Route | Dispose of as hazardous chemical waste through an approved waste disposal facility. Do not pour down the drain. | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, and a laboratory coat. | [1][2] |
| Spill Cleanup | Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal. | [1][2] |
| Container Management | Use sealed, compatible, and clearly labeled containers for waste collection. | [1][2] |
| Environmental Precautions | Avoid release into the environment. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and materials contaminated with it should be treated as hazardous waste. Follow these steps to ensure safe and compliant disposal:
-
Consult Institutional and Local Regulations: Before beginning, consult your institution's Environmental Health and Safety (EHS) office for specific standard operating procedures (SOPs) and review all applicable local, state, and federal regulations for chemical waste disposal.[2]
-
Characterize the Waste:
-
Unused Product: Pure, unused this compound should be disposed of in its original container if possible, or a compatible, labeled waste container.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and absorbent materials from spills, must be considered contaminated waste.[2]
-
Solutions: If this compound is in a solvent, the disposal method will be dictated by the hazards of the solvent. The entire solution should be treated as hazardous waste.[2]
-
-
Segregate and Contain Waste:
-
Collect all this compound waste in a dedicated, chemically compatible, and leak-proof container with a secure lid.[1][2]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and any other required hazard warnings.[2]
-
Do not mix this compound waste with other incompatible chemical waste streams.[2]
-
-
Storage Pending Disposal:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.[1]
-
Maintain a record of the disposal, including the date, quantity, and disposal vendor, in accordance with your institution's policies.
-
Experimental Workflow: this compound Disposal
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[2]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels for large spills.[2]
-
Clean Up: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Report: Report the spill to your institution's EHS office.[2]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.
References
Essential Safety and Logistics for Handling Jasmoside
For researchers, scientists, and drug development professionals working with Jasmoside, a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Chemical safety glasses or goggles should be worn to protect from splashes.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Leather and cotton gloves are not suitable.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin.[1] |
| Respiratory Protection | Respirator | In case of potential aerosolization or handling of powders, a NIOSH-approved respirator should be used in a well-ventilated area or a chemical fume hood. |
Operational Plan
A clear operational plan is critical for the safe handling and storage of this compound.
Storage
-
Container: Keep the container tightly closed.[2]
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.[2]
Handling
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
-
Spill Procedure:
-
Evacuate and Ventilate: For large spills, evacuate the area and ensure adequate ventilation.[1]
-
Containment: Use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Cleanup: Carefully collect the absorbent material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization:
-
Unused Product: Treat as hazardous chemical waste.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper) should be considered contaminated waste.[1]
-
Solutions: The disposal method for solutions will be determined by the hazards of the solvent used.[1]
-
-
Waste Segregation and Containment:
-
Disposal Route: Arrange for disposal through a certified hazardous waste management provider in accordance with local, state, and federal regulations.[1]
Data Presentation
Physical and Chemical Properties of Jasmonic Acid
As a proxy for this compound, the properties of Jasmonic Acid are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 160 °C at 0.7 mmHg[6] |
| Density | 1.1 g/cm³[6] |
Toxicity Profile
Specific quantitative toxicity data for this compound is not available. The information below is based on related compounds and should be used for general guidance. A lower LD50 value is indicative of higher toxicity.[7]
| Compound | GHS Hazard Statements | Acute Toxicity (Oral) |
| Methyl Jasmonate | Harmful if swallowed (H302), Causes serious eye irritation (H319).[2] | No specific LD50 data found. |
| Jasmine Essence | Harmful if swallowed (H302), May be fatal if swallowed and enters airways (H304), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Toxic to aquatic life with long lasting effects (H411).[8] | LD50 (oral, rat) for components: Terpineol: 4300 mg/kg, Linalyl acetate: 13934 mg/kg, Phenethyl alcohol: 1750 mg/kg, Benzyl acetate: 2490 mg/kg.[8] |
| Jasmonic Acid | May cause irritation.[4] | No specific LD50 data found. |
Experimental Protocols & Visualizations
Jasmonic Acid Signaling Pathway
The Jasmonic Acid (JA) signaling pathway is a crucial component of plant defense and development. Environmental stresses trigger the synthesis of JA, which is then converted to its bioactive form, JA-Ile. This molecule initiates a signaling cascade by promoting the degradation of JAZ repressor proteins, leading to the activation of transcription factors that regulate JA-responsive genes.[9]
Caption: The Jasmonic Acid (JA) signaling pathway, from stimulus to physiological response.
Experimental Workflow for Handling this compound
The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: A procedural workflow for the safe handling and disposal of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. Jasmonic Acid | C12H18O3 | CID 5281166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Jasmone - Wikipedia [en.wikipedia.org]
- 6. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 7. Median lethal dose - Wikipedia [en.wikipedia.org]
- 8. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 9. academic.oup.com [academic.oup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
